molecular formula C10H7F6NO B090909 n-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 16143-84-3

n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Cat. No.: B090909
CAS No.: 16143-84-3
M. Wt: 271.16 g/mol
InChI Key: XMKZELXFBZUGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophore, and acetamide derivatives featuring this moiety are frequently investigated for their potential to interact with biological targets . For instance, research has demonstrated that compounds sharing this structural motif can exhibit potent inhibitory activity against enzymes like steroid 5α-reductase type 1 (SRD5A1), a key target in the development of treatments for androgen-dependent conditions such as androgenic alopecia . The presence of the strong electron-withdrawing trifluoromethyl groups can enhance a molecule's metabolic stability and influence its binding affinity, making this amide a valuable intermediate for the synthesis and optimization of novel bioactive molecules . Researchers utilize this compound in the exploration of structure-activity relationships and as a precursor in the development of potential therapeutic agents.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZELXFBZUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352343
Record name N-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-84-3
Record name N-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide, a key building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties such as enhanced metabolic stability and binding affinity, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.

This document details the most common and efficient synthesis protocols, including a conventional solution-phase method and a green mechanochemical approach. It provides in-depth experimental procedures, quantitative data, and characterization details to support researchers in the successful preparation of this compound.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the N-acetylation of 3,5-bis(trifluoromethyl)aniline. This transformation can be effectively carried out using several methods, with the choice of method often depending on the desired scale, efficiency, and environmental considerations.

Method 1: Conventional Synthesis via Acetylation with Acetic Anhydride

This widely used laboratory-scale synthesis involves the reaction of 3,5-bis(trifluoromethyl)aniline with acetic anhydride in the presence of a base, typically pyridine, to neutralize the acetic acid byproduct and drive the reaction to completion. The reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the trifluoromethyl groups.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) with anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.2 equivalents) to the solution.

  • Acetylation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture (e.g., 3:1 ratio) to obtain this compound as white crystals.[1]

Method 2: Green Synthesis via Mechanochemistry

In line with the principles of green chemistry, a solvent-free mechanochemical approach offers an efficient and environmentally friendly alternative to the conventional method. This technique utilizes mechanical force, typically through ball milling, to initiate and drive the chemical reaction.

Advantages of Mechanochemical Synthesis:

  • Eliminates the need for solvents, reducing waste and simplifying product workup.

  • Can lead to shorter reaction times and higher yields.

  • Suitable for reactions involving heat-sensitive compounds.

Experimental Protocol Outline:

A mixture of 3,5-bis(trifluoromethyl)aniline and a solid acetylating agent is subjected to high-energy ball milling for a specified period. The solid product is then isolated directly from the milling vessel.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterConventional MethodMechanochemical Method
Starting Material 3,5-Bis(trifluoromethyl)aniline3,5-Bis(trifluoromethyl)aniline
Reagents Acetic Anhydride, PyridineSolid Acetylating Agent
Solvent DichloromethaneNone
Reaction Time 12 hours2 hours
Reported Yield -Up to 90%
Purification Recrystallization-

Synthesis Workflow and Logic

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow for the conventional method is illustrated below.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 3,5-Bis(trifluoromethyl)aniline 3,5-Bis(trifluoromethyl)aniline Mixing & Cooling (0°C) Mixing & Cooling (0°C) 3,5-Bis(trifluoromethyl)aniline->Mixing & Cooling (0°C) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing & Cooling (0°C) Pyridine Pyridine Pyridine->Mixing & Cooling (0°C) DCM (Solvent) DCM (Solvent) DCM (Solvent)->Mixing & Cooling (0°C) Stirring (12h at RT) Stirring (12h at RT) Mixing & Cooling (0°C)->Stirring (12h at RT) Quenching (H2O) Quenching (H2O) Stirring (12h at RT)->Quenching (H2O) Extraction (DCM) Extraction (DCM) Quenching (H2O)->Extraction (DCM) Drying & Concentration Drying & Concentration Extraction (DCM)->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Conventional Synthesis Workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the acetyl methyl protons (singlet), the amide proton (broad singlet), and the aromatic protons.

  • ¹³C NMR: Resonances for the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons, including those bearing the trifluoromethyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-F stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult primary literature for specific experimental details and to adapt the protocols to their laboratory conditions and scale. The use of appropriate safety precautions is essential when handling all chemicals.

References

An In-depth Technical Guide to the Mechanism of Action of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a synthetic compound that has demonstrated significant biological activity, primarily as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)

The principal mechanism of action of this compound is the potent and selective inhibition of steroid 5α-reductase type 1 (SRD5A1).[1] This enzyme is critical in the metabolism of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] The trifluoromethyl groups on the phenyl ring of the compound are crucial for its activity, enhancing both its binding affinity and specificity to the active site of the enzyme.[1] By inhibiting SRD5A1, this compound effectively reduces the production of DHT, suggesting its therapeutic potential in androgen-related disorders such as benign prostatic hyperplasia and androgenetic alopecia.[1]

Signaling Pathway

The inhibition of SRD5A1 by this compound directly impacts the androgen signaling pathway. The following diagram illustrates this mechanism.

SRD5A1_Inhibition Testosterone Testosterone SRD5A1 SRD5A1 (Steroid 5α-reductase type 1) Testosterone->SRD5A1 Substrate DHT Dihydrotestosterone (DHT) SRD5A1->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binding & Activation Nucleus Nucleus AR->Nucleus Translocation Gene_Expression Androgen-Responsive Gene Expression Nucleus->Gene_Expression Modulation Compound This compound Compound->SRD5A1 Inhibition

SRD5A1 Inhibition Pathway

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The table below summarizes the key inhibitory concentrations.

ParameterValueCell Line / Assay ConditionsReference
IC50 for SRD5A1 1.44 µM-[1]
Cytotoxicity IC50 29.99 µM-[1]
Cell Viability 88%Human keratinocyte cells[1]
Non-cytotoxic Concentration Range 0.2 to 2.5 µM-[1]

Secondary Biological Activities

While the primary mechanism of action is SRD5A1 inhibition, this compound and its derivatives have shown other biological activities.

  • Organocatalysis : The compound can function as a hydrogen-bonding organocatalyst, which helps in stabilizing negative charges in transition states during chemical reactions.[1]

  • Anti-Cancer Properties : Derivatives of this compound have demonstrated anti-cancer activity, particularly in liver cancer models, through the modulation of the HNF4α and STAT3 pathways.[1]

  • Cholinesterase Inhibition : Analogues of this compound have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3]

  • FLT3-ITD Inhibition : Certain derivatives have been investigated as selective inhibitors of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutant, a target in acute myeloid leukemia.[4][5][6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the amidation of 3,5-bis(trifluoromethyl)aniline.[1]

Synthesis_Workflow cluster_reagents Reagents cluster_process Process Aniline 3,5-Bis(trifluoromethyl)aniline Reaction Amidation Reaction (Anhydrous conditions) Aniline->Reaction Acetylation_Reagent Acetyl Chloride or Acetic Anhydride Acetylation_Reagent->Reaction Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Reaction->Purification Product This compound Purification->Product

General Synthesis Workflow

Methodology:

  • Reaction Setup : The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl groups.[1] This involves using Schlenk techniques or purging the reaction vessel with an inert gas like nitrogen or argon.[1]

  • Amidation : 3,5-bis(trifluoromethyl)aniline is reacted with an acetylating agent such as acetyl chloride or acetic anhydride.[1]

  • Purification : The crude product is then purified, commonly by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Cholinesterase Inhibition Assay

The inhibitory activity of this compound analogues against AChE and BuChE can be determined using the spectrophotometric Ellman's method.[3]

Principle: This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

General Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the test compound.

  • Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).

  • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

This compound is a potent inhibitor of SRD5A1, a key enzyme in androgen metabolism. Its mechanism of action, supported by quantitative efficacy and cytotoxicity data, positions it as a promising candidate for further investigation in the context of androgen-related pathologies. Furthermore, the versatility of its core structure allows for the development of derivatives with other significant biological activities, highlighting its importance as a scaffold in medicinal chemistry. The experimental protocols outlined provide a foundation for the synthesis and evaluation of this compound and its analogues.

References

The Diverse Biological Activities of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-[3,5-bis(trifluoromethyl)phenyl]acetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug design and development. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to facilitate further research and development in this promising area.

Enzyme Inhibition: A Key Mechanism of Action

Derivatives of this compound have demonstrated potent inhibitory effects against several key enzymes implicated in various diseases.

Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition

One of the notable activities of this class of compounds is the inhibition of steroid 5α-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Overactivity of this enzyme is linked to androgen-related disorders. A caffeic acid derivative incorporating the N-[3,5-bis(trifluoromethyl)phenyl]amide moiety has been identified as a potent non-steroidal inhibitor of SRD5A1.[1]

Cholinesterase Inhibition

Certain analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[2][3] The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. These derivatives have shown moderate to excellent inhibitory activity, with the potential to modulate selectivity between AChE and BuChE based on their substitution patterns.[2][3]

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of this compound derivatives has been explored in various cancer cell lines, with promising results.

A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit the growth of liver cancer cells (HepG2 and Hep3B) by inducing apoptosis.[4] The mechanism of action involves the inhibition of the STAT3 signaling pathway through the activation of Hepatocyte Nuclear Factor 4α (HNF 4α).[4] NHDC was found to directly bind to the hydrophobic fatty acid ligand-binding site of HNF 4α.[4]

Furthermore, other trifluoromethyl-substituted compounds have demonstrated potent antiproliferative activity against a variety of human cancer cell lines, including melanoma, prostate, and breast cancer.[5] Some derivatives have been shown to induce apoptosis via the caspase pathway.[6]

Anti-inflammatory Properties

Derivatives of this compound have also been investigated for their anti-inflammatory effects. Certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones displayed potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[7][8]

Antimicrobial Activity

The this compound scaffold has been incorporated into pyrazole derivatives, leading to the development of potent antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[9] Some of these derivatives were also effective in preventing and eradicating biofilms.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeIC50 (µM)Reference
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSteroid 5α-Reductase Type 11.44 ± 0.13[1]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnaloguesAcetylcholinesterase (AChE)18.2 - 196.6[2][3]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnaloguesButyrylcholinesterase (BuChE)9.2 - 196.2[2][3]

Table 2: Anticancer Activity Data

CompoundCell LineActivity MetricValue (µM)Reference
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)HepG2, Hep3BGrowth Inhibition1 - 10.8[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma, Prostate, Breast CancerCytotoxicity50 (reduced viability to 20%)[5]

Table 3: Antimicrobial Activity Data

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazole derivativesE. faecalis3.12[9]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesE. faecium1.56[9]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesMRSAas low as 3.12[9]
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivativesGram-positive bacteriaas low as 0.25
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivativesS. aureus biofilms (MBEC)as low as 1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition Assay (Cell-Based)

This assay evaluates the ability of a test compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT) in human keratinocyte (HaCaT) cells.[1]

  • Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with various concentrations of the test compound and 10 µM of testosterone in a serum-free medium.

  • Incubation: Incubate the plates for 24 hours.

  • Steroid Extraction: After incubation, collect the medium and extract the steroids using ethyl acetate.

  • Quantification of DHT: Evaporate the organic layer and redissolve the residue in methanol. Analyze the concentration of DHT using a specific enzyme-linked immunosorbent assay (ELISA) kit or by a validated LC-MS method.[10]

  • Data Analysis: Calculate the percentage of DHT production inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibition of AChE and BuChE.[2][3][11][12]

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the change in absorbance per unit of time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[7][8]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by the test compounds.

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

anticancer_pathway NHDC N-(3,5-bis(trifluoromethyl)phenyl) -5-chloro-2,3-dihydronaphtho [1,2-b]furan-2-carboxamide HNF4a HNF 4α NHDC->HNF4a Activates STAT3_p STAT3 Phosphorylation HNF4a->STAT3_p Inhibits STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3_p->STAT3_dimer Apoptosis Apoptosis STAT3_p->Apoptosis Inhibits Gene_exp Target Gene Expression (e.g., Cyclin D1, Survivin) STAT3_dimer->Gene_exp Proliferation Cell Proliferation & Survival Gene_exp->Proliferation

Caption: Proposed mechanism of anticancer activity of a naphthofuran derivative.

cholinesterase_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, DTNB, Enzyme) add_reagents Add Buffer, Compound, and Enzyme to 96-well plate prep_reagents->add_reagents prep_compounds Prepare Test Compound Dilutions prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Add Substrate (ATCI/BTCI) & DTNB pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm initiate_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.

MIC_determination_workflow start Start prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

The Solubility Profile of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a summary of available solubility data, detailed experimental protocols for its synthesis, and a conceptual illustration of its mode of action.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative solubility can be inferred from its synthesis and purification procedures. The compound's structure, featuring a polar acetamide group and a nonpolar bis(trifluoromethyl)phenyl moiety, suggests a nuanced solubility profile.

The use of dichloromethane (DCM) as a solvent during its synthesis indicates good solubility in chlorinated solvents.[1] The recrystallization of the final product from a hexane/ethyl acetate mixture implies that this compound has lower solubility in this less polar solvent system at room temperature, with solubility increasing at elevated temperatures.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative SolubilityInference Source
Chlorinated SolventsDichloromethane (DCM)SolubleUsed as a reaction solvent in synthesis.[1]
EstersEthyl AcetateSparingly SolubleUsed in combination with hexane for recrystallization.[1]
AlkanesHexanePoorly SolubleUsed as an anti-solvent in recrystallization.[1]
Deuterated SolventsDeuterated DMSOSolubleRecommended for NMR analysis.[1]
Deuterated SolventsDeuterated ChloroformSolubleRecommended for NMR analysis.[1]

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the acylation of 3,5-bis(trifluoromethyl)aniline with acetic anhydride.[1]

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Acetic Anhydride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flask maintained under an inert nitrogen atmosphere, combine 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction, quench the mixture by adding ice-cold water.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic extracts over sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude product by recrystallization from a hexane/ethyl acetate (3:1) mixture to yield this compound as white crystals.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G reagents 3,5-Bis(trifluoromethyl)aniline, Pyridine, Anhydrous DCM cooling Cool to 0°C reagents->cooling addition Dropwise addition of Acetic Anhydride cooling->addition reaction Stir at Room Temperature for 12 hours addition->reaction workup Quench with Ice-cold Water and Extract with DCM reaction->workup drying Dry with Sodium Sulfate workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Recrystallize from Hexane/Ethyl Acetate concentration->purification product This compound (White Crystals) purification->product

Caption: Workflow for the synthesis of this compound.

Conceptual Signaling Pathway: Enzyme Inhibition

This compound is recognized for its role as an enzyme inhibitor. The trifluoromethyl groups are key to enhancing its binding affinity and specificity to the active sites of target enzymes. The diagram below provides a conceptual representation of this inhibitory action.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound BlockedEnzyme Enzyme Inhibitor->BlockedEnzyme Binds to Active Site NoProduct No Product Formation BlockedEnzyme->NoProduct

Caption: Conceptual diagram of enzyme inhibition by this compound.

References

In-Depth Technical Guide: Structural Analysis and Confirmation of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of N-[3,5-bis(trifluoromethyl)phenyl]acetamide, a compound of significant interest in medicinal chemistry and materials science. This document details the synthetic protocol and outlines the expected analytical data for the thorough characterization of this molecule.

Chemical Structure and Properties

This compound is an amide derivative of 3,5-bis(trifluoromethyl)aniline. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design and a useful building block in organic synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 16143-84-3
Molecular Formula C₁₀H₇F₆NO
Molecular Weight 271.16 g/mol
SMILES CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Synthesis

The primary synthetic route to this compound is the acetylation of 3,5-bis(trifluoromethyl)aniline.

Experimental Protocol: Acetylation of 3,5-Bis(trifluoromethyl)aniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

"3,5-Bis(trifluoromethyl)aniline" [fillcolor="#FFFFFF"]; "Acetic Anhydride" [fillcolor="#FFFFFF"]; "Pyridine" [fillcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction in DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Column Chromatography", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3,5-Bis(trifluoromethyl)aniline" -> "Reaction_Vessel"; "Acetic Anhydride" -> "Reaction_Vessel"; "Pyridine" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; } Caption: Synthetic workflow for this compound.

Structural Confirmation Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three main signals:

  • A singlet for the methyl protons of the acetamide group.

  • Signals corresponding to the aromatic protons. Due to the substitution pattern, two distinct signals are expected for the aromatic protons.

  • A broad singlet for the amide proton (N-H), which may be exchangeable with D₂O.

Expected Chemical Shifts (in CDCl₃):

Protons Expected Chemical Shift (ppm) Multiplicity
CH₃ ~2.2 Singlet
Aromatic H ~7.7 - 8.2 Multiplet/Singlets

| N-H | Variable, broad | Singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • A signal for the methyl carbon.

  • A signal for the carbonyl carbon of the amide.

  • Signals for the aromatic carbons, with those directly attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling.

Expected Chemical Shifts (in CDCl₃):

Carbon Expected Chemical Shift (ppm)
CH₃ ~25
C=O ~169
Aromatic C-H ~115-125
Aromatic C-CF₃ ~132 (quartet)
Aromatic C-N ~140

| CF₃ | ~123 (quartet) |

¹⁹F NMR (Fluorine NMR): A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift is anticipated to be in the typical range for trifluoromethyl groups on an aromatic ring.

Expected Chemical Shift (relative to CFCl₃):

Fluorine Expected Chemical Shift (ppm)

| -CF₃ | ~ -63 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 271.

  • Key Fragmentation: A prominent fragment should be observed corresponding to the loss of the acetyl group (M-43), resulting in a peak at m/z = 228. Another significant fragmentation would be the cleavage of the amide bond.

dot graph { graph [rankdir="LR"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

"Analyte" [label="this compound", fillcolor="#FFFFFF"]; "Ionization" [label="Ionization (e.g., EI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Mass Analyzer", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Detector" [label="Detector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spectrum" [label="Mass Spectrum", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Analyte" -> "Ionization"; "Ionization" -> "MS"; "MS" -> "Detector"; "Detector" -> "Spectrum"; } Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Amide) 1630-1695
C-N Stretch 1250-1350

| C-F Stretch | 1100-1300 (strong) |

Crystallographic Data

As of the last update, no public crystallographic data for this compound is available in the Cambridge Structural Database (CSD). X-ray crystallography would provide definitive confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

The structural confirmation of this compound relies on a combination of synthetic protocol and spectroscopic analysis. The provided experimental procedure for its synthesis is robust and reliable. While specific experimental spectra for this compound are not widely published, the expected NMR, MS, and IR data, based on analogous structures, provide a strong framework for its characterization. Researchers and scientists working with this compound should perform these analytical techniques to confirm its identity and purity before use in further applications.

Spectroscopic and Structural Analysis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-[3,5-bis(trifluoromethyl)phenyl]acetamide, a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety makes it a valuable building block in the synthesis of various biologically active compounds. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~8.0-8.2SingletAr-H (H2, H6)
~7.7-7.8SingletAr-H (H4)
~7.5-8.0Broad SingletNH
~2.2SingletCH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~169C =O
~140Ar-C (C1)
~132 (quartet)Ar-C -CF₃ (C3, C5)
~123 (quartet)-C F₃
~120-125Ar-C (C2, C6)
~115-120Ar-C (C4)
~24-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~1670StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1350StrongC-F Stretch
~1100-1200StrongC-F Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

m/zInterpretation
271[M]⁺ (Molecular Ion)
229[M - COCH₃]⁺
213[M - NHCOCH₃]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures that are typically employed.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR: Spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a high-energy electron beam.

  • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source, which is particularly useful for more polar or fragile molecules.

Data Acquisition:

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data can be visualized as follows:

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Suitable Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. While complete experimental data for this specific compound remains elusive in publicly accessible databases, the provided information, based on analogous structures and established spectroscopic principles, offers a robust starting point for its characterization and use in further research.

The Pharmacophoric Significance of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-[3,5-bis(trifluoromethyl)phenyl]acetamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its significant role as a pharmacophore in the design of novel therapeutic agents. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics have made this scaffold a valuable building block in the development of a diverse range of bioactive compounds, from enzyme inhibitors to anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on its role as a critical pharmacophore in drug discovery.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a molecular formula of C₁₀H₇F₆NO and a molecular weight of 271.16 g/mol . The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic and steric properties, making it a key component in structure-activity relationship (SAR) studies.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acylation of 3,5-bis(trifluoromethyl)aniline with acetic anhydride.[1]

cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,5-Bis(trifluoromethyl)aniline 3,5-Bis(trifluoromethyl)aniline Reaction Mixture Reaction Mixture 3,5-Bis(trifluoromethyl)aniline->Reaction Mixture 1.0 equiv Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture 1.1 equiv Pyridine (base) Pyridine (base) Pyridine (base)->Reaction Mixture 1.2 equiv Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Reaction Mixture Washing Washing Reaction Mixture->Washing Stir at RT Drying Drying Washing->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

General Synthesis Workflow for this compound.

Role as a Pharmacophore in Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore that has been successfully incorporated into a variety of drug candidates targeting different diseases. Its unique properties contribute to enhanced biological activity and favorable pharmacokinetic profiles.

Enzyme Inhibition: Steroid 5α-Reductase Type 1 (SRD5A1)

Derivatives of this compound have been identified as potent inhibitors of steroid 5α-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Dysregulation of SRD5A1 is implicated in androgen-dependent conditions such as benign prostatic hyperplasia and androgenetic alopecia.

Quantitative Data for SRD5A1 Inhibition

CompoundTargetActivityValueReference
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSRD5A1IC₅₀1.44 ± 0.13 µM[2]
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideHaCaT cellsCytotoxicity IC₅₀29.99 ± 8.69 µM[2]
2′,5′-bis(trifluoromethyl)phenyl ferulateSRD5A1IC₅₀8.50 ± 0.30 µM[3]
3′,5′-bis(trifluoromethyl)phenyl ferulateSRD5A1IC₅₀8.05 ± 0.47 µM[3]
Anticancer Activity

The this compound pharmacophore is a feature in several compounds with promising anticancer properties. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit liver tumor growth by modulating the HNF4α and STAT3 signaling pathways.[4]

HNF4α and STAT3 Signaling Pathway in Liver Cancer

NHDC N-(3,5-bis(trifluoromethyl)phenyl)- 5-chloro-2,3-dihydronaphtho[1,2-b] furan-2-carboxamide (NHDC) HNF4a HNF4α NHDC->HNF4a binds to and activates STAT3 STAT3 HNF4a->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Apoptosis Apoptosis pSTAT3->Apoptosis inhibition of anti-apoptotic genes TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth

Mechanism of action of a this compound derivative in liver cancer.

Quantitative Data for Anticancer Activity

CompoundCell LineActivityValueReference
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamideHepG2, Hep3BGrowth Inhibition1-10.8 µM[4]
Phenylacetamide derivative 3dMDA-MB-468, PC-12IC₅₀0.6 ± 0.08 μM[5]
Phenylacetamide derivative 3jMDA-MB-468IC₅₀0.76 ± 0.09 µM[5]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 MelanomaIC₅₀24.4 µM[7]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 MelanomaIC₅₀25.4 µM[7]
Antibacterial Activity

Derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Data for Antibacterial Activity

CompoundBacteriaActivityValue (µg/mL)Reference
Pyrazole derivative 1S. aureusMIC2[6]
Pyrazole derivative 2S. aureusMIC1-2[6]
Dichloro-substituted pyrazole derivative 18S. aureusMIC0.78-1.56[8]
Dichloro-substituted pyrazole derivative 18B. subtilisMIC<1[8]
Pyrazole derivative 25S. aureusMIC0.78[8]
Pyrazole derivative 25E. faeciumMIC0.78[8]
Cholinesterase Inhibition

Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[9][10]

Quantitative Data for Cholinesterase Inhibition

CompoundTargetActivityValue (µM)Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAChEIC₅₀18.2 - 196.6[9][10]
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideBuChEIC₅₀9.2 - 196.2[9][10]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 3,5-bis(trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

In Vitro SRD5A1 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds against SRD5A1.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Culture HaCaT cells Treatment Treat cells with compound and testosterone Cell Culture->Treatment Compound Prep Prepare test compound dilutions Compound Prep->Treatment Incubation Incubate for 12 hours Treatment->Incubation Extraction Extract steroids Incubation->Extraction Quantification Quantify DHT levels (e.g., HPTLC, LC-MS) Extraction->Quantification Calculation Calculate % inhibition and IC50 Quantification->Calculation

Workflow for the in vitro SRD5A1 Inhibition Assay.

Conclusion

The this compound scaffold and its derivatives represent a highly valuable class of compounds in drug discovery. The presence of the 3,5-bis(trifluoromethyl)phenyl pharmacophore confers advantageous properties that have been successfully exploited to develop potent inhibitors of various biological targets. The diverse range of activities, from enzyme inhibition to anticancer and antibacterial effects, highlights the versatility of this structural motif. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this important pharmacophore for the creation of novel and effective therapeutics.

References

Theoretical Scrutiny of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide: A Molecular Structure Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the molecular structure of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide, a compound of significant interest in medicinal chemistry due to the presence of the trifluoromethyl moieties, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the computational methodologies employed to elucidate its structural characteristics and presents key quantitative data, experimental protocols, and visual representations of its molecular framework and the associated theoretical investigation workflow.

Core Molecular Structure and Properties

This compound is an amide derivative characterized by a central acetamide group linking a phenyl ring substituted with two trifluoromethyl groups at the meta positions. The presence of these strongly electron-withdrawing trifluoromethyl groups significantly impacts the electronic distribution and conformation of the molecule.

While a dedicated, comprehensive theoretical study on this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from computational and crystallographic studies of closely related analogs. These studies consistently employ Density Functional Theory (DFT) as the primary tool for geometric optimization and electronic structure analysis.

Quantitative Molecular Geometry

Table 1: Selected Bond Lengths (Å)

BondTheoretical (DFT)
C=O1.23 - 1.25
C-N (amide)1.35 - 1.37
N-H1.01 - 1.02
C-C (ring)1.38 - 1.40
C-CF₃1.49 - 1.51
C-F1.34 - 1.36

Table 2: Selected Bond Angles (°)

AngleTheoretical (DFT)
O=C-N121 - 123
C-N-H118 - 120
C-N-C (ring)125 - 128
C-C-C (ring)119 - 121
C-C-CF₃119 - 121
F-C-F106 - 108

Table 3: Key Dihedral Angles (°)

Dihedral AngleTheoretical (DFT)
H-N-C=O~180 (trans)
Phenyl ring - Amide plane25 - 40

Experimental Protocols for Theoretical Studies

The elucidation of the molecular structure of this compound through theoretical means follows a well-established computational chemistry workflow.

Computational Methodology

A robust and widely accepted method for this type of investigation involves Density Functional Theory (DFT). A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This functional provides a good balance between accuracy and computational cost for organic molecules.

For the basis set, a Pople-style basis set such as 6-311+G(d,p) is often employed.[1] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on oxygen and nitrogen, while the polarization functions (d,p) are crucial for describing the bonding in a more flexible and accurate manner, especially for the trifluoromethyl groups.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The result of this process is a stable, low-energy conformation of the molecule in the gas phase.

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed. These calculations serve two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation of the computational model.

Analysis of Molecular Properties

Once a validated structure is obtained, a variety of molecular properties can be calculated and analyzed:

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and intramolecular interactions such as hyperconjugation.

Visualizing Theoretical Workflows and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Theoretical_Study_Workflow cluster_input Input cluster_computation Computational Protocol cluster_analysis Data Analysis & Validation cluster_output Output mol_structure Initial Molecular Structure dft_method Select DFT Functional (e.g., B3LYP) mol_structure->dft_method basis_set Choose Basis Set (e.g., 6-311+G(d,p)) dft_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation spec_comparison Compare with Experimental Spectra validation->spec_comparison If available prop_calc Calculate Molecular Properties (MEP, HOMO-LUMO, NBO) validation->prop_calc final_data Optimized Geometry, Electronic Properties, Spectroscopic Data prop_calc->final_data

Caption: Workflow for the theoretical study of molecular structure.

Caption: 2D representation of the molecular structure.

Conclusion

The theoretical investigation of this compound's molecular structure provides critical insights for understanding its chemical behavior and potential as a pharmacophore. While direct experimental data for this specific molecule is sparse, robust computational methodologies, validated by studies on analogous compounds, allow for a detailed and reliable characterization of its geometric and electronic properties. The workflow and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents incorporating this and similar chemical scaffolds. The interplay between the planar amide group and the bulky, electron-withdrawing trifluoromethyl-substituted phenyl ring dictates the molecule's overall conformation and its potential interactions with biological targets.

References

Methodological & Application

Application Notes and Protocols for n-[3,5-Bis(trifluoromethyl)phenyl]acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a 3,5-bis(trifluoromethyl)phenyl group, has been explored for its potential to interact with various biological targets.[1] These application notes provide a comprehensive overview of the use of this compound as an enzyme inhibitor, with a primary focus on its well-documented activity against steroid 5α-reductase type 1 (SRD5A1). The trifluoromethyl groups on the phenyl ring are thought to enhance the compound's binding affinity and specificity to the active sites of enzymes.[1]

This document offers detailed protocols for both cell-based and biochemical enzyme inhibition assays, along with a summary of its known inhibitory activities to facilitate its application in research and drug development.

Quantitative Data Summary

The inhibitory activity of this compound has been primarily characterized against steroid 5α-reductase type 1 (SRD5A1). The following table summarizes the key quantitative data for this compound.

Enzyme TargetCompoundIC50 ValueCytotoxicity (IC50)Cell Line/System
Steroid 5α-reductase type 1 (SRD5A1)This compound1.44 µM[1]29.99 µM[1]Human Keratinocyte (HaCaT) Cells

Signaling Pathway and Experimental Workflow

Steroid 5α-Reductase 1 (SRD5A1) Signaling Pathway

The following diagram illustrates the enzymatic reaction catalyzed by SRD5A1 and the inhibitory action of this compound.

SRD5A1_Pathway Testosterone Testosterone (Substrate) SRD5A1 SRD5A1 Enzyme Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) (Potent Androgen) SRD5A1->DHT NADP NADP+ SRD5A1->NADP NADPH NADPH (Cofactor) NADPH->SRD5A1 Inhibitor This compound Inhibitor->SRD5A1

Caption: SRD5A1 enzymatic conversion of testosterone to DHT and its inhibition.

General Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the typical steps involved in an in vitro enzyme inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock Dilutions Prepare Inhibitor Dilutions Reagents->Dilutions Incubation Incubate Enzyme with Inhibitor Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Reaction Product/Signal Reaction->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Protocol 1: Cell-Based Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition Assay

This protocol is adapted for determining the inhibitory effect of this compound on SRD5A1 activity in a cellular context.

Materials:

  • Human Keratinocyte (HaCaT) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • This compound

  • Testosterone

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (24-well)

  • Reagents for steroid extraction (e.g., ethyl acetate)

  • High-Performance Thin-Layer Chromatography (HPTLC) system or LC-MS for DHT quantification

Procedure:

  • Cell Culture:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 24-well plates and allow them to adhere and reach approximately 80% confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Wash the cells with PBS and replace the medium with fresh medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO only) and a positive control (e.g., finasteride or dutasteride).

  • Enzyme Reaction:

    • To initiate the enzymatic reaction, add testosterone to each well at a final concentration of 10 µM.

    • Incubate the plates for 12-24 hours at 37°C.

  • Steroid Extraction:

    • Collect the culture medium from each well.

    • Perform a liquid-liquid extraction to isolate the steroids. For example, add an equal volume of ethyl acetate, vortex, and centrifuge to separate the organic layer.

    • Evaporate the organic solvent to dryness.

  • DHT Quantification and Data Analysis:

    • Reconstitute the dried steroid extract in a suitable solvent.

    • Analyze the samples by HPTLC or LC-MS to separate and quantify the amount of dihydrotestosterone (DHT) produced.

    • Calculate the percentage of SRD5A1 inhibition by comparing the DHT levels in the inhibitor-treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Biochemical Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition Assay

This protocol describes an in vitro biochemical assay using a microsomal enzyme source.

Materials:

  • Rat liver microsomes (as a source of SRD5A1)

  • Assay Buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5)[4]

  • This compound

  • Testosterone

  • NADPH

  • DMSO

  • 96-well microplate

  • LC-MS system for DHT quantification or a spectrophotometer for NADPH consumption measurement

Procedure (LC-MS Detection):

  • Reagent Preparation:

    • Prepare a stock solution of this compound and control inhibitors in DMSO.

    • Prepare a stock solution of testosterone in ethanol and NADPH in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the test inhibitor at various concentrations. Use 5 µL of DMSO for the vehicle control.

    • Add 40 µL of Assay Buffer containing rat liver microsomes (final protein concentration of approximately 20-50 µg/mL).[5]

    • Pre-incubate the plate at 37°C for 15 minutes.[4][5]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of a pre-warmed mixture of testosterone (final concentration 1-5 µM) and NADPH (final concentration 100 µM) in Assay Buffer.[5]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[4][5]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., DHT-d3).[5]

    • Centrifuge the plate to pellet the precipitated protein.

  • DHT Quantification and Data Analysis:

    • Transfer the supernatant to a new plate for LC-MS analysis to quantify the amount of DHT produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Procedure (Spectrophotometric Detection):

  • Reagent and Assay Setup:

    • Follow steps 1 and 2 from the LC-MS protocol, using a UV-transparent 96-well plate.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding 5 µL of NADPH solution (final concentration 100 µM).

    • Immediately measure the absorbance at 340 nm (the absorbance maximum of NADPH) at time zero.

    • Incubate the plate at 37°C and monitor the decrease in absorbance at 340 nm over 30-60 minutes as NADPH is consumed.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.[5]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the rate of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

Application Notes and Protocols: N-[3,5-Bis(trifluoromethyl)phenyl]acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a versatile reagent and building block in modern organic synthesis. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable tool in catalysis and medicinal chemistry. This document provides detailed application notes and experimental protocols for its synthesis and utilization as a directing group in C-H functionalization, a potential hydrogen-bonding organocatalyst, and a key structural motif in the development of bioactive molecules.

Physicochemical Properties and Data

The compound's structure is characterized by a central phenyl ring substituted with two trifluoromethyl groups at the meta positions and an acetamido group. These features result in high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it a valuable component in the design of metabolically stable drug candidates.[1]

PropertyValueReference
Molecular Formula C₁₀H₇F₆NO[1]
Molecular Weight 287.16 g/mol [1]
Physical State White to off-white solid[1]
Melting Point 153-157 °C[1]
Infrared (IR) Spectrum (KBr) 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H)[1]
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone).

Synthesis Protocol

A standard and reliable method for the laboratory-scale synthesis of this compound involves the acylation of 3,5-bis(trifluoromethyl)aniline with acetic anhydride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Bis(trifluoromethyl)aniline (1.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-bis(trifluoromethyl)aniline (1.0 equiv) and anhydrous DCM.

  • Add pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white crystalline solid.

Applications in Organic Synthesis

Directing Group in Palladium-Catalyzed C-H Functionalization

The acetamido group of this compound can act as an effective directing group in palladium-catalyzed C-H bond functionalization reactions, such as ortho-acetoxylation. This application allows for the selective introduction of functional groups onto the aromatic ring, providing a pathway to highly substituted and complex molecules.

Experimental Protocol: Palladium-Catalyzed ortho-Acetoxylation

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Phenyliodine(III) diacetate (PhI(OAc)₂) (1.2 equiv)

  • Acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PhI(OAc)₂ (1.2 equiv).

  • Add a mixture of acetic acid and acetic anhydride (e.g., 5:1 v/v) as the solvent.

  • Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ortho-acetoxylated product.

Logical Workflow for C-H Acetoxylation

C_H_Acetoxylation cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Reaction C-H Activation & Acetoxylation Substrate->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Oxidant PhI(OAc)₂ Oxidant->Reaction Solvent AcOH / Ac₂O Solvent->Reaction Temperature 100 °C Temperature->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product ortho-Acetoxylated Product Workup->Product

Caption: Workflow for Pd-catalyzed ortho-acetoxylation.

Hydrogen-Bonding Organocatalysis (Potential Application)

The N-H proton of the acetamido group, acidified by the adjacent electron-withdrawing 3,5-bis(trifluoromethyl)phenyl ring, gives the molecule the potential to act as a hydrogen-bond donor catalyst. This is analogous to the well-established catalytic activity of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea).[2] Such catalysts are known to activate electrophiles and stabilize anionic transition states in a variety of organic reactions. While specific applications of this compound as a primary organocatalyst are not yet widely reported, its structural features suggest potential utility in reactions such as Friedel-Crafts, Michael additions, and Diels-Alder reactions.

Proposed Mechanism of Action in Hydrogen-Bonding Catalysis

HBond_Catalysis Catalyst This compound (H-Bond Donor) Activated_Complex Activated Electrophile-Catalyst Complex (via H-Bonding) Catalyst->Activated_Complex H-Bonding Electrophile Electrophile (e.g., Carbonyl) Electrophile->Activated_Complex Nucleophile Nucleophile Nucleophile->Activated_Complex Attack Transition_State Stabilized Anionic Transition State Activated_Complex->Transition_State Transition_State->Catalyst Catalyst Regeneration Product Product Transition_State->Product

Caption: Proposed catalytic cycle for H-bond catalysis.

Application in Medicinal Chemistry and Drug Development

The 3,5-bis(trifluoromethyl)phenyl motif is a recognized pharmacophore that enhances lipophilicity and metabolic stability.[1] Consequently, this compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.

Key Structural Motif in Bioactive Molecules

Several approved drugs and clinical candidates incorporate the 3,5-bis(trifluoromethyl)phenyl group to improve their pharmacokinetic and pharmacodynamic properties.

Drug/Compound ClassTherapeutic AreaRole of the 3,5-Bis(trifluoromethyl)phenyl Moiety
Selinexor Oncology (Multiple Myeloma)A key component of the molecule that contributes to its bioactivity.[3]
Dutasteride Analogs Benign Prostatic HyperplasiaThe 2,5-bis(trifluoromethyl)phenyl group enhances the inhibitory activity against 5α-reductase.[3]
Pyrazole Derivatives AntibacterialThe 3,5-bis(trifluoromethyl)phenyl substituent is associated with potent activity against drug-resistant bacteria.[1][4]
Naphthofuran Carboxamides Oncology (Liver Cancer)The N-(3,5-bis(trifluoromethyl)phenyl)amide moiety is crucial for the anti-cancer activity of compounds like NHDC.
Case Study: A Naphthofuran Derivative in Cancer Therapy

A notable example is the synthetic compound N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , which has demonstrated anti-cancer effects in liver tumor models. NHDC functions by directly binding to Hepatocyte Nuclear Factor 4α (HNF4α), which in turn leads to the inactivation of the STAT3 signaling pathway, inhibiting tumor growth and inducing apoptosis.

Signaling Pathway Modulation by a Bioactive Derivative

Signaling_Pathway cluster_downstream Downstream Effects NHDC NHDC (Naphthofuran Derivative) HNF4a HNF4α (Hepatocyte Nuclear Factor 4α) NHDC->HNF4a Direct Binding & Activation STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) HNF4a->STAT3 Inactivation Tumor_Growth Tumor Growth & Proliferation STAT3->Tumor_Growth Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Caption: HNF4α/STAT3 pathway modulation by NHDC.

Conclusion

This compound is a reagent with significant and expanding applications in organic synthesis. Its utility as a directing group for C-H functionalization is established, and its potential as a hydrogen-bonding organocatalyst presents an exciting avenue for future research. Furthermore, its role as a key structural element in medicinal chemistry underscores its importance in the development of next-generation therapeutics. The protocols and data presented herein provide a comprehensive resource for researchers looking to leverage the unique properties of this valuable compound.

References

Application Notes and Protocols: N-[3,5-Bis(trifluoromethyl)phenyl]acetamide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. The presence of the 3,5-bis(trifluoromethyl)phenyl group, a key pharmacophore, imparts unique properties to molecules, including enhanced metabolic stability and strong binding affinity to biological targets.[1] This functional group's strong electron-withdrawing nature makes it a valuable component in designing novel therapeutic agents. These application notes provide an overview of the utility of this compound and its derivatives, with a focus on their application as enzyme inhibitors. Detailed protocols for synthesis and key biological assays are also presented to facilitate further research and development.

Applications in Drug Design

The primary application of the this compound scaffold in drug design is as a potent enzyme inhibitor. The trifluoromethyl groups are crucial for enhancing the binding affinity and specificity of the compound to the active sites of enzymes.[1] Key therapeutic areas where this scaffold has shown promise include:

  • Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1): SRD5A1 is a critical enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Inhibition of this enzyme is a key strategy for treating androgen-dependent conditions such as benign prostatic hyperplasia and androgenetic alopecia.[1] Derivatives of this compound have been investigated as non-steroidal inhibitors of SRD5A1.[2][3]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for managing symptoms of Alzheimer's disease and other neurological disorders.[4] Analogues of this compound have been designed and synthesized as novel inhibitors of both AChE and BuChE.[4][5]

Data Presentation

The following table summarizes the biological activity of selected derivatives based on the N-[3,5-Bis(trifluoromethyl)phenyl] core structure.

Compound Name/DerivativeTarget Enzyme(s)IC50 (µM)Notes
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSRD5A11.44 ± 0.13A promising non-steroidal suppressor of SRD5A1 with relatively low cytotoxicity.[3]
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAChE, BuChEAChE: 18.2 - 196.6, BuChE: 9.2 - 196.2A range of analogues showed moderate inhibition of both enzymes, with this specific compound being the most potent dual inhibitor.[4]
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphiteBuChE2.4A related benzamide derivative that showed superior and selective inhibition of BuChE.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the common laboratory synthesis of this compound via the acylation of 3,5-bis(trifluoromethyl)aniline.

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Acetyl chloride or Acetic anhydride

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,5-bis(trifluoromethyl)aniline (1 equivalent) in the anhydrous solvent.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

Diagram of Synthetic Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3,5-Bis(trifluoromethyl)aniline 3,5-Bis(trifluoromethyl)aniline Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent 3,5-Bis(trifluoromethyl)aniline->Dissolve in Anhydrous Solvent Acetyl Chloride / Acetic Anhydride Acetyl Chloride / Acetic Anhydride Acylation Acylation Acetyl Chloride / Acetic Anhydride->Acylation Pyridine Pyridine Pyridine->Dissolve in Anhydrous Solvent Cool to 0C Cool to 0C Dissolve in Anhydrous Solvent->Cool to 0C Cool to 0C->Acylation Stir at RT Stir at RT Acylation->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of this compound.

Protocol for Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition Assay

This protocol is based on a human keratinocyte (HaCaT) cell-based assay with detection by High-Performance Thin-Layer Chromatography (HPTLC).[3]

Materials:

  • HaCaT (human keratinocyte) cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • Test compound (this compound derivative)

  • Dutasteride (positive control)

  • Testosterone (substrate)

  • Dihydrotestosterone (DHT) standard

  • HPTLC plates

  • Developing solvent for HPTLC

  • Cell lysis buffer

  • Protein quantification assay kit

Procedure:

  • Cell Culture: Culture HaCaT cells in the appropriate medium until they reach 80-90% confluency.

  • Treatment: Seed the cells in 6-well plates. After 24 hours, replace the medium with a serum-free medium containing the test compound at various concentrations. Include a positive control (dutasteride) and a vehicle control.

  • Substrate Addition: After a pre-incubation period with the inhibitor (e.g., 1 hour), add testosterone (e.g., 10 µM) to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the conversion of testosterone to DHT.

  • Extraction: Harvest the cells and the medium. Lyse the cells and extract the steroids using a suitable organic solvent.

  • HPTLC Analysis: Spot the extracted samples, along with DHT standards, onto an HPTLC plate. Develop the plate using an appropriate solvent system.

  • Quantification: Visualize and quantify the DHT spots using a densitometer.

  • Data Analysis: Calculate the percentage of DHT production inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Diagram of SRD5A1 Inhibition Pathway and Assay Workflow

G cluster_pathway SRD5A1 Signaling Pathway cluster_workflow Experimental Workflow Testosterone Testosterone SRD5A1 SRD5A1 Testosterone->SRD5A1 Substrate DHT DHT SRD5A1->DHT Product Inhibitor N-[3,5-Bis(trifluoromethyl)phenyl] acetamide Derivative Inhibitor->SRD5A1 Inhibition Culture HaCaT Cells Culture HaCaT Cells Treat with Inhibitor Treat with Inhibitor Culture HaCaT Cells->Treat with Inhibitor Add Testosterone Add Testosterone Treat with Inhibitor->Add Testosterone Incubate Incubate Add Testosterone->Incubate Extract Steroids Extract Steroids Incubate->Extract Steroids HPTLC Analysis HPTLC Analysis Extract Steroids->HPTLC Analysis Quantify DHT Quantify DHT HPTLC Analysis->Quantify DHT Calculate IC50 Calculate IC50 Quantify DHT->Calculate IC50

Caption: SRD5A1 pathway and the experimental workflow for its inhibition assay.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BuChE inhibition using the spectrophotometric method developed by Ellman.[4][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound analogue)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and the test compound in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations

    • DTNB solution

  • Enzyme Addition: Add the AChE or BuChE solution to the wells.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37 °C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Diagram of Cholinesterase Inhibition Assay Workflow

G Ellman's Method for Cholinesterase Inhibition cluster_reagents Reagents cluster_procedure Assay Procedure Enzyme AChE or BuChE Add Enzyme Add Enzyme Enzyme->Add Enzyme Inhibitor Test Compound Prepare Assay Mixture Prepare Assay Mixture Inhibitor->Prepare Assay Mixture DTNB Ellman's Reagent DTNB->Prepare Assay Mixture Substrate ATCI or BTCI Add Substrate Add Substrate Substrate->Add Substrate Prepare Assay Mixture->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Pre-incubate->Add Substrate Measure Absorbance (412 nm) Measure Absorbance (412 nm) Add Substrate->Measure Absorbance (412 nm) Calculate IC50 Calculate IC50 Measure Absorbance (412 nm)->Calculate IC50

Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.

References

Application Notes: N-[3,5-Bis(trifluoromethyl)phenyl]acetamide in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide is a versatile chemical compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure is centered around the 3,5-bis(trifluoromethyl)phenyl group, a recognized pharmacophore that imparts unique properties to the molecule. The presence of two strong electron-withdrawing trifluoromethyl (-CF3) groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This makes the compound and its derivatives valuable tools for researchers studying protein-ligand interactions and for developing novel therapeutic agents.[1]

Primarily, this compound functions as an enzyme inhibitor.[1] The trifluoromethyl groups are key to its activity, facilitating strong interactions within the active sites of target enzymes to enhance binding affinity and specificity.[1] Notably, it has been identified as a potential inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen-related conditions, highlighting its therapeutic potential.[1] Beyond enzyme inhibition, its chemical properties also allow it to be used as a hydrogen-bonding organocatalyst, where it can stabilize transition states in certain organic reactions.[1]

These application notes provide an overview of its use, quantitative data from a key derivative, and detailed protocols for its synthesis and evaluation in a research setting.

Data Presentation: Biological Activity of a Phenylacetamide Derivative
Compound NameTarget(s)Cell Line / AssayValue TypeResultSelectivityReference
CHMFL-FLT3-335FLT3-ITDMV4-11 (AML)GI₅₀22 nM>300-fold vs. cKIT[3]
CHMFL-FLT3-335FLT3-ITDMOLM-13 (AML)GI₅₀21 nM>300-fold vs. cKIT[3]
CHMFL-FLT3-335FLT3-ITDMOLM-14 (AML)GI₅₀42 nM>300-fold vs. cKIT[3]
CHMFL-FLT3-335FLT3-WTBaF3 CellsGI₅₀~160 nM8-fold vs. FLT3-ITD[3][4]
CHMFL-FLT3-335cKITBaF3 CellsGI₅₀> 1900 nM>300-fold vs. FLT3-ITD[3]

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Visualized Pathways and Workflows

Inhibition of FLT3 Signaling Pathway

Derivatives of this compound have been developed to target specific signaling pathways in cancer. The diagram below illustrates the mechanism by which the derivative CHMFL-FLT3-335 inhibits the mutated FLT3 receptor, blocking downstream pro-survival signals in Acute Myeloid Leukemia cells.[3][4]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates MAPK MAPK FLT3->MAPK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes AKT->Proliferation Promotes MAPK->Proliferation Promotes Inhibitor CHMFL-FLT3-335 (Derivative) Inhibitor->FLT3 Inhibits Phosphorylation

Caption: Inhibition of the FLT3-ITD signaling cascade by a derivative compound.

Experimental Workflow: Synthesis

The synthesis of this compound is typically achieved through the acetylation of 3,5-bis(trifluoromethyl)aniline with an acetylating agent like acetic anhydride.[1]

Synthesis_Workflow start Start dissolve Dissolve 3,5-bis(trifluoromethyl)aniline in solvent with base (e.g., Pyridine) start->dissolve cool Cool mixture to 0-5 °C dissolve->cool add_reagent Add Acetic Anhydride dropwise cool->add_reagent react Stir at room temperature (monitor by TLC) add_reagent->react quench Quench reaction with water react->quench extract Extract with organic solvent & wash with NaHCO₃ / Brine quench->extract dry Dry organic layer (e.g., over MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end Final Product purify->end

Caption: General workflow for the synthesis of this compound.

Experimental Workflow: MTT Cell Viability Assay

To assess the biological effect of a compound on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[5][6] This protocol measures the metabolic activity of cells as an indicator of their viability.[6]

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight for cell attachment seed->incubate1 treat Treat cells with serial dilutions of the compound incubate1->treat incubate2 Incubate for treatment period (e.g., 48-72 hours) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate % viability and determine IC₅₀/GI₅₀ read->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory synthesis of the title compound from 3,5-bis(trifluoromethyl)aniline.[1]

Materials:

  • 3,5-bis(trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in DCM.

  • Add a base such as pyridine (1.1 eq) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel over 15-20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction's progress by TLC until the starting aniline is consumed.

  • Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to obtain pure this compound.

  • Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Protein-Ligand Binding Assay (General)

This protocol provides a general framework for assessing the binding affinity of the compound to a target protein using a competitive binding assay format.[7]

Materials:

  • This compound

  • Purified target protein

  • A known ligand for the target protein labeled with a fluorescent tag (tracer)

  • Assay buffer (specific to the target protein, e.g., PBS with 0.1% BSA)

  • Multi-well microplates (e.g., 96-well or 384-well, black plates for fluorescence)

  • Microplate reader capable of detecting the tracer's signal (e.g., fluorescence polarization, FRET, or intensity).

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the assay buffer.

  • Assay Setup: In each well of the microplate, add:

    • A fixed concentration of the target protein.

    • A fixed concentration of the fluorescent tracer ligand.

    • Varying concentrations of the this compound (or vehicle control - DMSO).

  • Controls: Include control wells:

    • Negative Control: Buffer, protein, and tracer (represents maximum signal/binding).

    • Positive Control: Buffer, protein, tracer, and a saturating concentration of an unlabeled known potent binder (represents minimum signal/background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal (e.g., fluorescence polarization) in each well using a microplate reader.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the tracer).

    • The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.

Protocol 3: Cell Viability and Proliferation (MTT) Assay

This protocol is used to determine the effect of the compound on the viability and proliferation of cultured cancer cells.[5][6]

Materials:

  • Human cancer cell line (e.g., MV4-11 for AML studies)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment and recovery.[6]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[5]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the GI₅₀ or IC₅₀ value.

References

Application Notes and Protocols for In Vitro Testing of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide and its derivatives represent a class of synthetic organic compounds with significant potential in drug discovery and development. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore that imparts unique physicochemical properties, influencing the biological activity of these molecules.[1] In vitro studies have revealed that these derivatives exhibit a range of biological activities, including enzyme inhibition and anticancer effects, making them promising candidates for therapeutic development.

This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound derivatives. The methodologies outlined herein are designed to ensure reproducibility and accuracy in assessing their biological efficacy and mechanism of action.

Biological Activities and Mechanisms of Action

This compound derivatives have been primarily investigated for their roles as:

  • Enzyme Inhibitors: Notably, these compounds have shown inhibitory activity against steroid 5α-reductase type 1 (SRD5A1), an enzyme crucial for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1][2] Inhibition of SRD5A1 is a therapeutic strategy for androgen-dependent conditions.[1] Additionally, certain derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of neurodegenerative diseases.[3]

  • Anticancer Agents: Several derivatives have exhibited cytotoxic effects against various cancer cell lines. A significant area of interest is their potential as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a driver mutation in acute myeloid leukemia (AML).[4][5]

The trifluoromethyl groups on the phenyl ring are critical for the biological activity of these compounds, enhancing their binding affinity to target enzymes and receptors.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various this compound derivatives reported in the literature.

Table 1: Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition

Compound/DerivativeCell LineIC50 (µM)Reference
This compound-1.44[1]
Ferulate derivative 10aHaCaT8.50[2]
Ferulate derivative 10bHaCaT10.06[2]
Ferulate derivative 10cHaCaT8.05[2]

Table 2: Cholinesterase Inhibition

Compound/DerivativeEnzymeIC50 (µmol.L-1)Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4aAChE18.2 - 196.6
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4aBuChE9.2 - 196.2

Table 3: FLT3-ITD Inhibition and Anticancer Activity

Compound/DerivativeCell LineAssayGI50/IC50 (nM)Reference
CHMFL-FLT3-335MV4-11 (AML)Proliferation22[5]
CHMFL-FLT3-335MOLM13/14 (AML)Proliferation21/42[5]
Compound 17MV4-11 (AML)Proliferation23.5[4]
Compound 17MOLM-13 (AML)Proliferation35.5[4]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

SRD5A1_Pathway cluster_cell Target Cell Testosterone Testosterone SRD5A1 Steroid 5α-Reductase 1 (SRD5A1) Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) SRD5A1->DHT AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Translocation to Nucleus HSP Heat Shock Protein HSP->AR Gene_Transcription Gene Transcription ARE->Gene_Transcription Derivative N-[3,5-Bis(trifluoromethyl)phenyl] acetamide Derivative Derivative->SRD5A1 Inhibition FLT3_Pathway FLT3_ITD FLT3-ITD Mutant Receptor STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation MAPK MAPK Pathway (ERK) FLT3_ITD->MAPK AKT AKT Pathway FLT3_ITD->AKT Proliferation Cell Proliferation STAT5->Proliferation MAPK->Proliferation Survival Cell Survival (Anti-Apoptosis) AKT->Survival Derivative N-[3,5-Bis(trifluoromethyl)phenyl] acetamide Derivative Derivative->FLT3_ITD Inhibition AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Derivative N-[3,5-Bis(trifluoromethyl)phenyl] acetamide Derivative Derivative->AChE Inhibition Experimental_Workflow start Start synthesis Compound Synthesis & Characterization start->synthesis primary_screening Primary Screening: Cytotoxicity Assay (MTT) synthesis->primary_screening secondary_screening Secondary Screening: Target-Based Assays primary_screening->secondary_screening srd5a1_assay SRD5A1 Inhibition Assay secondary_screening->srd5a1_assay ache_assay AChE/BuChE Inhibition Assay (Ellman's Method) secondary_screening->ache_assay flt3_assay FLT3 Kinase Inhibition Assay secondary_screening->flt3_assay data_analysis Data Analysis: IC50/GI50 Determination srd5a1_assay->data_analysis ache_assay->data_analysis flt3_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot for p-FLT3) data_analysis->mechanism_studies end End mechanism_studies->end

References

Application Notes and Protocols for Safe Handling and Storage of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS No. 16143-84-3). The information herein is compiled from available safety data sheets and general best practices for handling halogenated organic compounds.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 16143-84-3
Molecular Formula C10H7F6NO
Appearance Solid
Sensitivity Sensitivity to light.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315 - Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319 - Causes serious eye irritation.[1][2]
Specific target organ toxicity - single exposure3H335 - May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Pictogram:

alt text

Safe Handling Protocols

Adherence to strict safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]

  • Containment: Use of a glove box or other forms of containment may be necessary for procedures with a high risk of aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE.

Body PartProtectionSpecification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protective gloves and a lab coat.Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory In case of inadequate ventilation, wear respiratory protection.NIOSH-approved respirator.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, mist, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Read_SDS Read SDS and Understand Hazards Select_PPE Select Appropriate PPE Read_SDS->Select_PPE Ensures proper protection Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Sets up safe environment Weigh_and_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Proceed with caution Conduct_Experiment Conduct Experiment Weigh_and_Transfer->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate After completion Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small_Spill Small, Manageable Spill Assess->Small_Spill If contained and understood Large_Spill Large or Uncontrolled Spill Assess->Large_Spill If large, volatile, or unknown Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Evacuate Evacuate Area Large_Spill->Evacuate Notify_EH_S Notify Emergency Services / EHS Evacuate->Notify_EH_S Contain Contain Spill with Absorbent Wear_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

References

Application Notes and Protocols for the Synthesis of Analogs from N-[3,S-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis and biological evaluation of analogs derived from the versatile chemical scaffold, N-[3,5-bis(trifluoromethyl)phenyl]acetamide. This scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety, including enhanced lipophilicity and metabolic stability.[1] Analogs based on this structure have shown promise in a variety of therapeutic areas, including as enzyme inhibitors and antimicrobial agents.

Overview of Synthetic Strategies

The this compound core can be readily modified to generate a diverse library of analogs. The primary synthetic strategies involve:

  • Modification of the Acetyl Group: The acetyl group can be replaced with a wide range of carboxylic acids to introduce different functionalities. This is typically achieved through amide coupling reactions between 3,5-bis(trifluoromethyl)aniline and the desired carboxylic acid or its activated form.

  • Derivatization of a Core Intermediate: A common approach involves the synthesis of a key intermediate that already incorporates the 3,5-bis(trifluoromethyl)phenyl group, which is then further modified. For example, pyrazole derivatives can be synthesized from 3',5'-bis(trifluoromethyl)acetophenone.[2]

  • Scaffold Hopping: Replacing the core acetamide structure with other chemical moieties while retaining the 3,5-bis(trifluoromethyl)phenyl group can lead to novel compounds with different biological activities.

Experimental Protocols

Protocol 2.1: Synthesis of this compound (Parent Compound)

This protocol describes the standard laboratory synthesis of the parent compound via acetylation of 3,5-bis(trifluoromethyl)aniline.

Materials:

  • 3,5-bis(trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Combine 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) with pyridine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[1]

Protocol 2.2: Synthesis of Pyrazole Analogs

This protocol outlines the synthesis of pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, which have shown potent antibacterial activity.[2]

Materials:

  • 3',5'-bis(trifluoromethyl)acetophenone

  • 4-Hydrazinobenzoic acid

  • Vilsmeier-Haack reagent (generated in situ from DMF and oxalyl chloride or POCl3)

  • Substituted anilines

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Hydrazone Formation: React 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid in a suitable solvent like ethanol with catalytic acid to form the corresponding hydrazone.

  • Pyrazole Aldehyde Synthesis: Treat the hydrazone intermediate with the Vilsmeier-Haack reagent to form the pyrazole aldehyde. This intermediate can often be purified by simple filtration and washing with water.[2]

  • Reductive Amination: Dissolve the pyrazole aldehyde (1.0 equivalent) and a selected substituted aniline (1.2 equivalents) in a mixture of DCM and methanol.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final pyrazole analog.[2]

Protocol 2.3: Synthesis of Salicylanilide Analogs as Cholinesterase Inhibitors

This protocol describes the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs, which have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Materials:

  • 5-Bromosalicylic acid

  • Thionyl chloride or oxalyl chloride

  • 3,5-Bis(trifluoromethyl)aniline

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: Convert 5-bromosalicylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF.

  • Amide Coupling: In a separate flask, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Cool the amine solution to 0°C and slowly add the freshly prepared 5-bromosalicyloyl chloride (1.1 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After the reaction is complete, filter off the triethylamine hydrochloride salt and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Biological Activity of this compound and its Analogs
Compound ClassSpecific AnalogTargetActivity (IC50/MIC)Reference
Acetamide This compoundSteroid 5α-reductase type 1 (SRD5A1)IC50: 1.44 µM[1]
Pyrazole Anilines 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(phenylamino)methyl]pyrazol-1-yl]benzoic acidS. aureus (MRSA)MIC: 2 µg/mL[2]
4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-isopropylphenylamino)methyl]pyrazol-1-yl]benzoic acidS. aureus (MRSA)MIC: 1 µg/mL[2]
4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-fluorophenylamino)methyl]pyrazol-1-yl]benzoic acidE. faecalisMIC: 0.25 µg/mL[2]
Salicylanilide Analogs N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAcetylcholinesterase (AChE)IC50: 18.2 - 196.6 µM[3][4]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideButyrylcholinesterase (BuChE)IC50: 9.2 - 196.2 µM[3][4]
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Identified as the best inhibitor in the series[3][4]
Naphthofuran Carboxamide N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamideSTAT3 pathway (via HNF4α)Inhibits liver tumor growth at 5 mg/kg in vivo[5]
Hydroxycinnamate Esters 3',5'-bis(trifluoromethyl) phenyl ferulateSteroid 5α-reductase type 1 (SRD5A1)IC50: 8.05 µM[6]

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of analogs starting from 3,5-bis(trifluoromethyl)aniline.

G A 3,5-Bis(trifluoromethyl)aniline C Amide Coupling (Various Carboxylic Acids) A->C E Other Synthetic Transformations A->E G Acetylation A->G B This compound (Parent Compound) D Diverse Amide Analogs C->D F Heterocyclic Analogs (e.g., Pyrazoles) E->F G->B

Caption: General workflow for analog synthesis.

Signaling Pathway: SRD5A1 Inhibition in Androgen Synthesis

Analogs of this compound have been identified as inhibitors of steroid 5α-reductase type 1 (SRD5A1). This enzyme plays a crucial role in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Inhibition of SRD5A1 is a therapeutic strategy for androgen-related disorders.

G Cholesterol Cholesterol Androstenedione Androstenedione Cholesterol->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone SRD5A1 SRD5A1 Enzyme Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) (Potent Androgen) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor SRD5A1->DHT Conversion Inhibitor N-[3,5-Bis(trifluoromethyl)phenyl] -based Inhibitors Inhibitor->SRD5A1 Inhibition GeneExpression Androgen-Mediated Gene Expression AndrogenReceptor->GeneExpression

Caption: SRD5A1 inhibition in the androgen synthesis pathway.

Signaling Pathway: HNF4α/STAT3 Inhibition

Certain naphthofuran derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have been shown to inhibit liver tumor growth by modulating the HNF4α and STAT3 signaling pathways. These compounds can directly bind to HNF4α, leading to the inactivation of STAT3.[5]

G Inhibitor Naphthofuran Analog HNF4a HNF4α Inhibitor->HNF4a Direct Binding & Activation STAT3_active p-STAT3 (Active) HNF4a->STAT3_active Inhibition of Phosphorylation STAT3_inactive STAT3 (Inactive) STAT3_inactive->STAT3_active Phosphorylation Dimerization Dimerization STAT3_active->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneTranscription Target Gene Transcription (Proliferation, Anti-apoptosis) NuclearTranslocation->GeneTranscription

Caption: HNF4α-mediated inhibition of the STAT3 pathway.

References

Application Notes and Protocols for High-Throughput Screening of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide Derivatives as SRD5A1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound n-[3,5-Bis(trifluoromethyl)phenyl]acetamide and its derivatives are of significant interest in medicinal chemistry and drug discovery. The 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophore that enhances lipophilicity and metabolic stability, making it a valuable component in the design of bioactive molecules. A key application for this class of compounds is the inhibition of steroid 5α-reductase type 1 (SRD5A1), an enzyme pivotal in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in various androgen-dependent conditions, including androgenic alopecia and benign prostatic hyperplasia.

These application notes provide a comprehensive overview of the use of this compound derivatives in high-throughput screening (HTS) for SRD5A1 inhibitors. Detailed protocols for a cell-based assay, along with quantitative data for lead compounds, are presented to facilitate the discovery of novel therapeutic agents.

Signaling Pathway and Mechanism of Action

SRD5A1 is a membrane-bound enzyme that utilizes NADPH as a cofactor to catalyze the reduction of testosterone to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone, and its binding to the AR initiates a signaling cascade that leads to the transcription of androgen-responsive genes. In prostate cancer, AR activation can create a positive feedback loop by upregulating SRD5A1 expression, thereby increasing DHT synthesis and further activating the AR. The inhibition of SRD5A1 is a key strategy to reduce DHT levels and mitigate its downstream effects. Compounds incorporating the n-[3,5-bis(trifluoromethyl)phenyl] amide moiety have been identified as potent, non-steroidal inhibitors of SRD5A1.

SRD5A1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Testosterone_ext Testosterone Testosterone_int Testosterone Testosterone_ext->Testosterone_int Diffusion DHT Dihydrotestosterone (DHT) Testosterone_int->DHT Reduction AR Androgen Receptor (AR) DHT->AR SRD5A1 SRD5A1 NADP NADP+ SRD5A1->NADP NADPH NADPH NADPH->SRD5A1 Cofactor AR_DHT AR-DHT Complex AR->AR_DHT ARE Androgen Response Element (ARE) AR_DHT->ARE Translocation Nucleus Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Inhibitor n-[3,5-Bis(trifluoromethyl)phenyl] amide Derivatives Inhibitor->SRD5A1 Inhibition

Caption: SRD5A1 signaling pathway and point of inhibition.

High-Throughput Screening Workflow

The identification of novel SRD5A1 inhibitors from large compound libraries can be efficiently achieved through a systematic high-throughput screening campaign. The workflow begins with assay development and optimization, followed by a pilot screen to validate the assay's robustness. The full-scale HTS is then executed, leading to the identification of "hit" compounds. These hits undergo further confirmation and characterization to determine their potency and mechanism of action.

HTS_Workflow Start Start: Compound Library Assay_Dev Assay Development & Miniaturization (384-well) Start->Assay_Dev Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen HTS High-Throughput Screen (Full Library) Pilot_Screen->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Hit_Conf Hit Confirmation & Dose-Response Hit_ID->Hit_Conf SAR Structure-Activity Relationship (SAR) Hit_Conf->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Lead Candidates Lead_Opt->End

Caption: General workflow for HTS of SRD5A1 inhibitors.

Quantitative Data Summary

Several derivatives of this compound have been evaluated for their inhibitory activity against SRD5A1. The data below summarizes the half-maximal inhibitory concentration (IC50) and cytotoxicity of key compounds.

Compound NameMolecular StructureSRD5A1 IC50 (µM)[1][2][3]Cytotoxicity IC50 (µM) in HaCaT cells[1][2][3]
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideCaffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide1.44 ± 0.1329.99 ± 8.69
2',5'-Bis(trifluoromethyl)phenyl ferulate2',5'-Bis(trifluoromethyl)phenyl ferulate8.50 ± 0.30>15
3',4'-Bis(trifluoromethyl)phenyl ferulate3',4'-Bis(trifluoromethyl)phenyl ferulate10.06 ± 1.82>15
3',5'-Bis(trifluoromethyl)phenyl ferulate3',5'-Bis(trifluoromethyl)phenyl ferulate8.05 ± 0.47>15

Experimental Protocols

Cell-Based SRD5A1 Inhibition Assay

This protocol describes a cell-based assay to screen for inhibitors of SRD5A1 using human keratinocyte (HaCaT) cells, which endogenously express SRD5A1 but not SRD5A2.[4] The assay measures the conversion of testosterone to DHT, with quantification performed by High-Performance Thin-Layer Chromatography (HPTLC).[3]

Materials:

  • Human keratinocyte (HaCaT) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Testosterone

  • Didehydrotestosterone (DHT) standard

  • Test compounds (e.g., this compound derivatives)

  • Dutasteride (positive control)

  • 24-well plates

  • HPTLC plates (e.g., silica gel 60 F254)

  • Developing solvent (e.g., dichloromethane:ethyl acetate, 4:1 v/v)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HaCaT cells into 24-well plates at an appropriate density and allow them to adhere and reach desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds or a vehicle control (e.g., DMSO). Include a positive control such as dutasteride.

  • Enzymatic Reaction: Add testosterone (e.g., 10 µM) to each well to initiate the enzymatic conversion to DHT.

  • Incubation: Incubate the plates for a specified period to allow for the conversion of testosterone to DHT.

  • Steroid Extraction: Stop the reaction and extract the steroids from the cell lysate.

  • HPTLC Analysis:

    • Spot the extracted samples and DHT standards onto an HPTLC plate.

    • Develop the plate using an appropriate solvent system.

    • Visualize and quantify the DHT spots under UV light or after derivatization.

  • Data Analysis:

    • Calculate the amount of DHT produced in each well.

    • Determine the percentage of inhibition by comparing the DHT levels in treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed inhibition of SRD5A1 activity is not due to cell death.

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentrations of test compounds as in the inhibition assay.

  • Incubation: Incubate for the same duration as the inhibition assay.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel, non-steroidal inhibitors of SRD5A1. The provided protocols for a cell-based high-throughput screening assay and subsequent cytotoxicity evaluation offer a robust framework for identifying and characterizing new lead compounds. The quantitative data for existing derivatives demonstrate the potential of this chemical class for therapeutic applications in androgen-dependent disorders. Further exploration of structure-activity relationships within this series is warranted to optimize potency and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions to improve reaction yield and product purity.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Aniline: The two trifluoromethyl groups are strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen.[1][2] 2. Insufficiently Reactive Acylating Agent: Acetic acid is less reactive than acetic anhydride or acetyl chloride.[3] 3. Moisture in the Reaction: Trifluoromethyl groups can be sensitive to hydrolysis, and acylating agents react with water.[4] 4. Inadequate Temperature: The reaction may be too slow at room temperature due to the deactivated aniline.1. Use a More Reactive Acylating Agent: Employ acetic anhydride or acetyl chloride instead of acetic acid.[3][4] 2. Employ a Catalyst: A base like pyridine is commonly used to neutralize the acid byproduct and drive the reaction forward.[4][5] 3. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 4. Optimize Reaction Temperature: While starting the addition of the acylating agent at a low temperature (0°C) is recommended to control the initial exotherm, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.[4]
Formation of Side Products 1. Di-acylation: Although less common with deactivated anilines, excessive amounts of a highly reactive acylating agent or harsh reaction conditions could potentially lead to the formation of a di-acylated byproduct.[3] 2. Hydrolysis of Product/Reactants: Presence of water can lead to the hydrolysis of the acylating agent and potentially the trifluoromethyl groups under harsh conditions.[4]1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.[4] Add the acylating agent dropwise to maintain a low instantaneous concentration. 2. Maintain Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction.
Difficult Product Purification 1. Incomplete Reaction: The presence of unreacted 3,5-bis(trifluoromethyl)aniline can complicate purification due to similar polarities with the product. 2. Excess Reagents: Leftover acylating agent or base can interfere with isolation.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the starting aniline is fully consumed before workup. 2. Aqueous Workup: Quench the reaction with water or a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize acid and remove water-soluble components. Follow with extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.[6] 3. Recrystallization or Column Chromatography: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used laboratory method is the acylation of 3,5-bis(trifluoromethyl)aniline with an acylating agent like acetic anhydride or acetyl chloride.[4] The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), in the presence of a base like pyridine to neutralize the acid generated.[4][5]

Q2: Why is my yield consistently low, even when following standard protocols?

A2: Low yields are often attributed to the electronically deactivated nature of 3,5-bis(trifluoromethyl)aniline. The potent electron-withdrawing effect of the two -CF3 groups makes the amino group a weak nucleophile.[1][2] To overcome this, ensure your reagents are pure, conditions are strictly anhydrous, and consider slightly elevated temperatures or longer reaction times to drive the reaction to completion.

Q3: Can I use a different base instead of pyridine?

A3: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used. However, pyridine is often preferred as it can also act as a catalyst. The choice of base can influence reaction kinetics and should be selected based on the specific acylating agent and solvent system.

Q4: How critical are anhydrous conditions for this synthesis?

A4: Extremely critical. Acylating agents like acetyl chloride and acetic anhydride react readily with water, which consumes the reagent and reduces the yield. Furthermore, the trifluoromethyl groups on the aniline are sensitive to hydrolysis under certain conditions.[4] Therefore, using oven-dried glassware, anhydrous solvents, and an inert atmosphere (nitrogen or argon) is essential for success.[4]

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[6] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting aniline from the acetamide product. The reaction is considered complete when the aniline spot is no longer visible by TLC.

Experimental Protocols

Standard Protocol for N-acylation using Acetic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Acetic Anhydride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir.

  • Acetylation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[6]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3,5-Bis(trifluoromethyl)aniline, Pyridine, and Anhydrous DCM cool Cool to 0 C reagents->cool setup Establish Inert Atmosphere (Nitrogen/Argon) setup->reagents add_anhydride Dropwise Addition of Acetic Anhydride cool->add_anhydride react Warm to RT, Stir 12-24h add_anhydride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Aqueous Washes (HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed cause1 Weakly Basic Aniline start->cause1 cause2 Moisture Contamination start->cause2 cause3 Suboptimal Reagents/ Conditions start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Gently Heat Reaction cause1->sol1b sol2a Use Anhydrous Solvents cause2->sol2a sol2b Dry Glassware & Use Inert Atmosphere cause2->sol2b sol3a Use Acetic Anhydride/ Acetyl Chloride cause3->sol3a sol3b Ensure Base Stoichiometry (e.g., Pyridine) cause3->sol3b end Improved Yield sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: A logical guide for troubleshooting low product yield in the synthesis.

References

n-[3,5-Bis(trifluoromethyl)phenyl]acetamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges and solutions for this compound. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the starting materials and potential side reactions during the acylation of 3,5-bis(trifluoromethyl)aniline. These typically include:

  • Unreacted 3,5-bis(trifluoromethyl)aniline: The starting amine may not fully react.

  • Unreacted Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride): And its corresponding carboxylic acid (acetic acid) formed upon quenching.

  • Diacetylation Product: Although less common, over-acylation of the starting amine can occur.

  • Hydrolysis Products: The trifluoromethyl groups are sensitive to hydrolysis under certain conditions, though the compound has good thermal stability.[1]

Q2: Which purification methods are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and silica gel column chromatography.[1] The choice between these methods depends on the scale of the reaction and the nature of the impurities.

Q3: What is a good starting point for a recrystallization solvent system?

A3: A common and effective solvent system for the recrystallization of this compound is a mixture of hexane and ethyl acetate.[1] Other polar solvents like ethanol, acetone, or acetonitrile, potentially with water as an anti-solvent, can also be explored.

Q4: I am having trouble with my column chromatography, the compound is streaking. What could be the cause?

A4: Streaking of amides on a silica gel column can be due to their polar nature and interaction with the acidic silica. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system. However, be mindful that triethylamine has a high boiling point and can be challenging to remove from the final product.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A low or broad melting point range for your compound is a strong indicator of the presence of impurities. Pure this compound should have a sharp melting point. Further purification by recrystallization or column chromatography is recommended.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure.- Use a solvent with a lower boiling point.- Attempt to purify the crude product by column chromatography before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used). The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask at the solvent surface with a glass rod.- Add a seed crystal of pure this compound.
Low Recovery of Pure Product Too much solvent was used. The crystals were washed with a solvent that was not cold. The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution.- Always wash the collected crystals with ice-cold solvent.- Consider a different recrystallization solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Crystals are Colored Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can adsorb the desired product as well.
Silica Gel Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound from Impurities The eluent system is not optimal. The column was not packed properly. The column was overloaded with the crude product.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that gives good separation.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
Compound Streaking on the Column The compound is highly polar and is interacting strongly with the silica gel.- Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent.
Low Yield After Chromatography The compound is adsorbing irreversibly to the silica gel. The compound is being eluted with fractions that are not being collected.- Consider deactivating the silica gel with a small amount of water before packing the column.- Monitor the elution carefully using TLC to ensure all fractions containing the product are collected.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and impurities. The target compound should ideally have an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Qualitative Solubility of this compound
Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
Hexane LowModerateGood (as part of a mixed solvent system)
Ethyl Acetate ModerateHighGood (as part of a mixed solvent system)
Ethanol ModerateHighPotentially suitable (may require an anti-solvent like water)
Methanol HighVery HighLikely too soluble for good recovery
Acetone HighVery HighLikely too soluble for good recovery
Water InsolubleInsolubleGood as an anti-solvent
Toluene ModerateHighPotentially suitable
Dichloromethane HighN/A (low boiling point)Good for chromatography, not for recrystallization

Note: This table is based on general principles for structurally similar compounds and should be confirmed experimentally for optimal results.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

G A Reactants: 3,5-Bis(trifluoromethyl)aniline + Acetic Anhydride/Pyridine B Reaction in DCM (0°C to Room Temp) A->B C Aqueous Workup B->C D Crude Product C->D E Purification D->E F Recrystallization (Hexane/Ethyl Acetate) E->F Option 1 G Column Chromatography (Silica Gel, Hexane/EtOAc) E->G Option 2 H Pure this compound F->H G->H

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Logic for Low Purity

G Start Low Purity of This compound Check1 Analyze Impurity Profile (e.g., by TLC or NMR) Start->Check1 Impurity_Type Predominant Impurity? Check1->Impurity_Type SM Unreacted Starting Material Impurity_Type->SM Starting Material Polar Polar Byproducts Impurity_Type->Polar Polar NonPolar Non-Polar Byproducts Impurity_Type->NonPolar Non-Polar Solution1 Optimize Reaction Conditions (Stoichiometry, Time) SM->Solution1 Solution2 Column Chromatography Polar->Solution2 Solution3 Recrystallization NonPolar->Solution3 End High Purity Product Solution1->End Solution2->End Solution3->End G Enzyme Enzyme (e.g., Steroid 5α-reductase) ActiveSite Active Site Enzyme->ActiveSite Inhibitor This compound Binding Binding to Active Site Inhibitor->Binding Interaction facilitated by trifluoromethyl groups Binding->ActiveSite Inhibition Enzyme Inhibition Binding->Inhibition Downstream Blocked Downstream Biological Pathway Inhibition->Downstream

References

Technical Support Center: Overcoming Solubility Challenges with N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with N-[3,5-Bis(trifluoromethyl)phenyl]acetamide in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?

A1: this compound is a hydrophobic compound and is expected to have low aqueous solubility. Here’s a step-by-step approach to address this:

  • Prepare a Concentrated Stock Solution: First, dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[1][2]

  • Serial Dilution: Subsequently, dilute this stock solution into your aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to facilitate mixing and prevent immediate precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the final concentration of your compound is likely above its solubility limit in that buffer system.

Q2: My compound precipitates out of the aqueous buffer even after preparing a stock solution in an organic solvent. What can I do to increase its solubility?

A2: If simple dilution of a stock solution is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the experimental requirements.

  • Co-solvents: Increasing the percentage of a water-miscible organic solvent in your final aqueous buffer can enhance solubility.[2][3][]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[][5][6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[7][8][9][10][11]

Below is a decision tree to help guide you in selecting an appropriate solubility enhancement technique.

G start Start: Low Solubility of This compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Precipitation occurs? dilute->precipitate no_precipitate Solubility issue resolved. Proceed with experiment. precipitate->no_precipitate No yes_precipitate Select a solubility enhancement strategy precipitate->yes_precipitate Yes cosolvent Use of Co-solvents yes_precipitate->cosolvent ph_adjust pH Adjustment yes_precipitate->ph_adjust cyclodextrin Cyclodextrin Complexation yes_precipitate->cyclodextrin

Caption: Decision tree for addressing solubility issues.

Q3: How much of an increase in solubility can I expect with these different techniques?

A3: The effectiveness of each technique can vary. The following table provides a general overview of the potential fold-increase in solubility that can be achieved.

Solubilization TechniqueTypical Fold-Increase in SolubilityKey Considerations
Co-solvents 2 to 50The final concentration of the organic solvent should not affect the biological assay.
pH Adjustment 10 to 1000 (for ionizable compounds)The altered pH must be compatible with the experimental system and the stability of the compound.
Cyclodextrins 5 to 200The type of cyclodextrin and the stoichiometry of the complex are important factors.[7]

Q4: Are there any potential downsides to using these solubility enhancement techniques?

A4: Yes, it is important to consider the potential impact on your experiment:

  • Organic Solvents: High concentrations of solvents like DMSO can be toxic to cells or inhibit enzyme activity. Always run a vehicle control (buffer with the same concentration of solvent but without the compound) to assess any solvent-induced effects.

  • pH Changes: Altering the pH can affect protein structure and function, cell viability, and the stability of other components in your assay.

  • Cyclodextrins: While generally considered safe, cyclodextrins can sometimes interact with other molecules in the assay or affect cellular membranes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.

  • Determine Molecular Weight: Obtain the molecular weight (MW) of this compound.

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed to prepare a stock solution of a specific concentration and volume: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a suitable volumetric flask. Add a small amount of the chosen organic solvent (e.g., DMSO) and swirl to dissolve the compound completely. Once dissolved, add the solvent to the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C) to ensure stability.

Protocol 2: Solubility Determination using the Shake-Flask Method

This protocol outlines a common method for determining the equilibrium solubility of a compound in a given solvent system.

  • Prepare Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the aqueous buffer with varying percentages of a co-solvent (e.g., 0%, 1%, 5%, 10% DMSO). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Protocol: Shake-Flask Solubility Determination prep 1. Prepare Supersaturated Solutions (Compound in Buffer + Co-solvent) equil 2. Equilibrate (Shake for 24-48h at constant temp.) prep->equil sep 3. Separate Undissolved Solid (Centrifugation) equil->sep quant 4. Quantify Dissolved Compound (HPLC analysis of supernatant) sep->quant

Caption: Workflow for shake-flask solubility determination.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance solubility.

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its relatively high water solubility and low toxicity.[9]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer to create a stock solution of a known concentration.

  • Complex Formation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture for a sufficient period (e.g., 24-48 hours) at a constant temperature to facilitate the formation of the inclusion complex.

  • Removal of Undissolved Compound: Filter or centrifuge the solution to remove any undissolved compound. The resulting clear solution contains the compound complexed with the cyclodextrin.

For further assistance, please contact our technical support team.

References

Technical Support Center: Optimizing Reaction Conditions for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]acetamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory method is the N-acylation of 3,5-bis(trifluoromethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.[1] This reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acid byproduct and drive the reaction to completion.[1]

Q2: Why am I getting a low yield in my reaction?

Low yields are a common challenge in the synthesis of this compound. This is primarily due to the reduced nucleophilicity of the aniline nitrogen, a consequence of the strong electron-withdrawing effects of the two trifluoromethyl groups.[2] Steric hindrance can also play a role in impeding the approach of the acylating agent.[2]

Q3: What are common side products, and how can I avoid them?

A potential side product is the diacylated aniline. This can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent. To minimize diacylation, it is recommended to use a stoichiometric amount of the acylating agent or to add it slowly to the reaction mixture.[2]

Q4: How can I purify the final product?

Standard purification techniques for this compound include recrystallization and column chromatography.[1][3] For recrystallization, a common solvent system is an ethanol/water mixture.[3] For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate gradient as the mobile phase is often effective.[1]

Q5: What spectroscopic methods are used to characterize this compound?

The product is typically characterized using a combination of spectroscopic techniques. ¹H and ¹³C NMR are used to confirm the overall structure, while ¹⁹F NMR is particularly useful for observing the trifluoromethyl groups. FTIR spectroscopy can identify the amide functional group by its characteristic C=O and N-H stretching and bending vibrations. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Aniline: The electron-withdrawing trifluoromethyl groups deactivate the aniline. 2. Insufficiently Reactive Acylating Agent: Acetic anhydride may not be reactive enough under mild conditions. 3. Moisture in Reaction: Trifluoromethyl groups can be sensitive to hydrolysis, and the acylating agent can be quenched by water.1. Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy. 2. Use a More Reactive Acylating Agent: Switch to acetyl chloride, which is more electrophilic.[2] 3. Use a Catalyst: Add a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) to increase the rate of acylation. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Unreacted Starting Material 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Insufficient Acylating Agent: The stoichiometry of the acylating agent may be too low to drive the reaction to completion.1. Prolong Reaction Time and/or Increase Temperature: Monitor the reaction by TLC to determine the optimal reaction time. 2. Increase Stoichiometry of Acylating Agent: Using a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent can help.[1] For particularly stubborn reactions, a larger excess may be necessary.[2]
Formation of Multiple Products 1. Diacylation: Over-acylation of the nitrogen atom. 2. Impure Starting Materials: Impurities in the 3,5-bis(trifluoromethyl)aniline or acylating agent can lead to side reactions.1. Control Stoichiometry: Use a 1:1 or slightly higher molar ratio of aniline to the acylating agent. Add the acylating agent dropwise to the reaction mixture.[2] 2. Purify Starting Materials: Ensure the purity of your starting materials before beginning the reaction.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is the best option. 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation.

Data Presentation

Table 1: Effect of Reaction Conditions on the N-Acetylation of Substituted Anilines

EntryAniline DerivativeAcylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
13,5-Bis(trifluoromethyl)anilineAcetic Anhydride (1.1)Pyridine (1.2)Dichloromethane0 to RT12Not specified, but a standard procedure[1]
2AnilineAcetic Anhydride (~1.2)Sodium AcetateWater/HClRTNot specifiedGood[4]
3Halogenated AnilinesAcyl Chloride (1.1)None (Catalytic Al)Acetonitrile25 (Ultrasonic)2-4 min85-95[3]
4o-TrifluoromethylanilinePhenylacetyl Chloride (1.0)Triethylamine (1.0)BenzeneNot specifiedNot specified~45[5]

Note: The yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: N-Acetylation of 3,5-Bis(trifluoromethyl)aniline with Acetic Anhydride and Pyridine

This protocol is a standard laboratory procedure for the synthesis of this compound.[1]

Materials:

  • 3,5-Bis(trifluoromethyl)aniline (1.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Add 3,5-bis(trifluoromethyl)aniline and anhydrous dichloromethane to the flask.

  • Cool the mixture to 0°C using an ice bath.

  • Add pyridine to the stirred solution.

  • Add acetic anhydride dropwise to the reaction mixture over a period of 10-15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

experimental_workflow start Start reagents Combine 3,5-bis(trifluoromethyl)aniline, DCM, and pyridine in a flask. start->reagents cool Cool the mixture to 0°C. reagents->cool add_anhydride Add acetic anhydride dropwise. cool->add_anhydride react Stir at room temperature for 12 hours. add_anhydride->react monitor Monitor reaction by TLC. react->monitor workup Perform aqueous workup: - Quench with water - Extract with organic solvent - Wash with acid, base, and brine monitor->workup dry Dry organic layer and concentrate. workup->dry purify Purify by recrystallization or column chromatography. dry->purify product Obtain pure this compound purify->product

Experimental workflow for the synthesis of this compound.

dmap_catalysis acyl_anhydride Acetic Anhydride (CH₃CO)₂O acyl_pyridinium N-Acetylpyridinium Ion Highly Reactive Intermediate acyl_anhydride->acyl_pyridinium + DMAP dmap DMAP 4-(Dimethylamino)pyridine product N-Acetylated Product R-NHCOCH₃ acyl_pyridinium->product + R-NH₂ acetate Acetate Ion CH₃COO⁻ aniline 3,5-Bis(trifluoromethyl)aniline R-NH₂ dmap_regenerated DMAP (regenerated) product->dmap_regenerated + CH₃COOH dmap_regenerated->dmap Catalytic Cycle

Catalytic cycle of DMAP in the N-acylation of anilines.

References

degradation pathways of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, the primary degradation pathway is expected to be the hydrolysis of the amide bond, especially under acidic or basic conditions. This would yield 3,5-bis(trifluoromethyl)aniline and acetic acid. Other potential, though likely less common, degradation routes could involve reactions of the trifluoromethyl groups under extreme conditions.[1][2]

Q2: How can I monitor the degradation of this compound and identify its degradation products?

A2: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is recommended.[3] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification and structural characterization of degradation products.[3]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Forced degradation studies typically involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress to assess its intrinsic stability.[2][4] These studies help in understanding the degradation profile and developing a stability-indicating method.[4]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

Possible Cause: this compound is known for its thermal stability and resistance to oxidation.[1] The stress conditions applied may not be sufficiently stringent.

Troubleshooting Steps:

  • Increase Stressor Concentration: For hydrolytic degradation, increase the concentration of the acid or base (e.g., from 0.1N to 1N or higher).

  • Elevate Temperature: For thermal and hydrolytic studies, increase the temperature. However, be cautious as hydrolysis of the trifluoromethyl groups can occur at temperatures above 100°C.[1]

  • Extend Exposure Time: Increase the duration of exposure to the stress condition.

  • Intensify Light Exposure: For photostability studies, ensure the light source is of sufficient intensity and covers the appropriate wavelength range as per ICH Q1B guidelines.

Issue 2: Multiple unexpected peaks appear in the chromatogram.

Possible Cause: This could be due to secondary degradation of primary degradants, interactions with excipients (if in a formulation), or complex degradation pathways.

Troubleshooting Steps:

  • Analyze Time Points: Analyze samples at multiple time points during the degradation study to observe the formation and potential subsequent degradation of products.

  • Isolate and Characterize: Attempt to isolate the major unknown peaks using techniques like preparative HPLC. Characterize the isolated impurities using spectroscopic methods such as NMR and high-resolution mass spectrometry (HRMS).

  • Conduct Blank Studies: Run blanks (placebo without the active ingredient) under the same stress conditions to rule out degradation products originating from other components.

Experimental Protocols

Below are detailed protocols for conducting forced degradation studies on this compound.

Stress Condition Protocol Expected Primary Degradation Product
Acid Hydrolysis 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 1N HCl.3. Reflux the solution at 80°C for 24 hours.4. Neutralize the sample with 1N NaOH before analysis.3,5-bis(trifluoromethyl)aniline
Base Hydrolysis 1. Dissolve this compound in a suitable solvent.2. Add an equal volume of 1N NaOH.3. Reflux the solution at 80°C for 24 hours.4. Neutralize the sample with 1N HCl before analysis.3,5-bis(trifluoromethyl)aniline
Oxidative Degradation 1. Dissolve this compound in a suitable solvent.2. Add 30% hydrogen peroxide.3. Keep the solution at room temperature for 24 hours.Likely to be stable[1]
Thermal Degradation 1. Place the solid compound in a temperature-controlled oven at 105°C for 48 hours.Likely to be stable[1]
Photolytic Degradation 1. Expose a solution of the compound (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).To be determined experimentally

Visualizations

Diagram 1: Predicted Hydrolytic Degradation Pathway

G This compound This compound 3,5-bis(trifluoromethyl)aniline 3,5-bis(trifluoromethyl)aniline This compound->3,5-bis(trifluoromethyl)aniline  Acid/Base Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid  Acid/Base Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

Diagram 2: Experimental Workflow for Degradation Studies

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Thermal Thermal Thermal->Sample Preparation Photolytic Photolytic Photolytic->Sample Preparation Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Thermal Drug Substance->Photolytic RP-HPLC Analysis RP-HPLC Analysis Sample Preparation->RP-HPLC Analysis Peak Identification (LC-MS) Peak Identification (LC-MS) RP-HPLC Analysis->Peak Identification (LC-MS) Pathway Elucidation Pathway Elucidation Peak Identification (LC-MS)->Pathway Elucidation

Caption: General workflow for forced degradation studies.

References

troubleshooting inconsistent results in assays with n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in assays involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a chemical compound frequently used in medicinal chemistry and drug discovery.[1] Its structure, featuring two trifluoromethyl groups, imparts properties like enhanced lipophilicity and metabolic stability.[1] It is primarily investigated for its role as an enzyme inhibitor, notably of steroid 5α-reductase type 1 (SRD5A1), which is involved in hormone metabolism.[1] Additionally, derivatives of this compound have been studied for their potential anti-cancer activities.[1][2]

Q2: What are the known biological targets and signaling pathways affected by this compound and its derivatives?

A2: this compound has been identified as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By inhibiting SRD5A1, this compound can modulate androgen-regulated pathways. Derivatives have also been shown to exhibit anti-cancer effects by modulating the HNF4α and STAT3 pathways and inducing apoptosis through the caspase pathway.[2][3][4]

Q3: What are the optimal storage and handling conditions for this compound?

A3: To ensure the integrity of the compound, it should be stored as a solid in a cool, dry place, protected from light. For experimental use, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The trifluoromethyl groups can be sensitive to hydrolysis, so it's crucial to use anhydrous conditions and inert gas purging during synthesis and handling where moisture is a concern.[1]

Q4: Are there known assay interference issues associated with compounds containing trifluoromethyl groups?

A4: Yes, compounds with trifluoromethyl groups can sometimes interfere with assays. Potential issues include compound aggregation at higher concentrations, which can lead to non-specific inhibition of enzymes.[5] Additionally, some fluorinated compounds may have intrinsic fluorescence, which can interfere with fluorescence-based assay readouts.[6] It is also important to consider the possibility of the compound reacting with assay components, such as thiol-containing reagents.[5]

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability in IC50 Values in Enzyme Inhibition Assays

Inconsistent IC50 values for this compound in enzyme inhibition assays can be a significant source of frustration. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Compound Purity and Integrity Verify the purity of the compound using techniques like HPLC or NMR.Impurities can have their own biological activity, leading to inconsistent results.
Compound Solubility and Aggregation Visually inspect for precipitation. Test a range of solvent concentrations (e.g., DMSO) and consider including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer.Poor solubility or aggregation can lead to a lower effective concentration of the compound and non-specific inhibition.[5]
Stock Solution Stability Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.The compound may degrade upon repeated thawing and freezing, altering its effective concentration.
Inconsistent Incubation Times Standardize all incubation times for enzyme-inhibitor pre-incubation and the enzymatic reaction itself.The extent of enzyme inhibition can be time-dependent.
Enzyme Activity and Stability Ensure the enzyme is active and used at a consistent concentration. Run a positive control inhibitor if available.Variability in enzyme activity will directly impact the measured IC50 value.
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Cell-based assays introduce additional variables that can lead to inconsistent outcomes. Below are common issues and solutions when working with this compound in a cellular context.

Potential Cause Troubleshooting Step Rationale
Cell Health and Passage Number Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.High passage numbers can lead to phenotypic drift, and unhealthy cells will respond variably to treatment.
Inconsistent Cell Seeding Density Use a hemocytometer or automated cell counter to ensure consistent cell numbers are plated for each experiment.Cell density can affect growth rates and the cellular response to the compound.
Variability in Serum Lots Test new lots of serum before use in critical experiments or purchase a large batch from a single lot.Different serum lots can have varying concentrations of growth factors, affecting cell growth and compound efficacy.
Solvent (DMSO) Concentration Maintain a consistent and low final DMSO concentration (ideally ≤0.1%) across all wells, including controls.High concentrations of DMSO can be toxic to cells and affect their response to the test compound.
Compound Stability in Media Test the stability of the compound in your cell culture media under experimental conditions (e.g., 37°C, 5% CO2) over the duration of the assay using an analytical method like HPLC.The compound may degrade in the aqueous and protein-rich environment of cell culture media.

Experimental Protocols

Protocol 1: Steroid 5α-Reductase (SRD5A1) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against SRD5A1.

Materials:

  • This compound

  • Human SRD5A1 enzyme (recombinant or from a cell lysate)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • DMSO

  • 96-well microplate

  • Microplate reader or HPLC-MS for detection of Dihydrotestosterone (DHT)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, diluted compound (or DMSO for the vehicle control), and the SRD5A1 enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing testosterone and NADPH to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a quenching solution). Quantify the amount of DHT produced using a suitable detection method, such as a competitive ELISA or HPLC-MS.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on a chosen cancer cell line.[7]

Materials:

  • Target cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plates for 24-72 hours in a CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualizations

troubleshooting_workflow start_node Inconsistent Assay Results Observed cat1 Compound-Related Issues start_node->cat1 cat2 Assay Condition Issues start_node->cat2 cat3 Cell-Based Assay Issues start_node->cat3 solubility Check Solubility / Aggregation cat1->solubility purity Verify Purity (HPLC/NMR) cat1->purity stability Assess Stability (Freeze-Thaw) cat1->stability incubation Standardize Incubation Times cat2->incubation reagents Check Reagent Stability cat2->reagents controls Review Controls (Positive/Negative) cat2->controls cell_health Check Cell Health / Passage cat3->cell_health seeding Standardize Seeding Density cat3->seeding solvent Verify Final DMSO Concentration cat3->solvent

Caption: A logical workflow for troubleshooting inconsistent assay results.

srd5a1_pathway Testosterone Testosterone SRD5A1 SRD5A1 (Steroid 5α-reductase 1) Testosterone->SRD5A1 Substrate DHT Dihydrotestosterone (DHT) SRD5A1->DHT Product AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds GeneExpression Androgen-Regulated Gene Expression AndrogenReceptor->GeneExpression Activates Inhibitor This compound Inhibitor->SRD5A1 Inhibits

Caption: Inhibition of the SRD5A1 signaling pathway.

apoptosis_pathway Compound Acetamide Derivative Caspase9 Caspase-9 (Initiator) Compound->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Technical Support Center: Enhancing the Stability of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with solutions of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide.

Troubleshooting Unstable this compound Solutions

This section addresses common issues observed during the handling and storage of this compound solutions.

Issue 1: Precipitation or Crystallization of the Solution

  • Question: My this compound solution, which was initially clear, has formed a precipitate after a short period. What could be the cause and how can I resolve this?

  • Answer: Precipitation is often due to the low aqueous solubility of N-aryl acetamides, a characteristic that can be exacerbated by changes in temperature or solvent composition. The presence of two trifluoromethyl groups on the phenyl ring increases the lipophilicity of the molecule, further reducing its solubility in polar solvents.

    Possible Causes and Solutions:

    • Solvent Selection: The choice of solvent is critical. While this compound is likely to have better solubility in polar aprotic solvents like DMSO and DMF, or in alcohols like ethanol, its solubility in aqueous solutions is expected to be poor. Consider using a co-solvent system to improve solubility.

    • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility, leading to precipitation. Ensure that the solution is stored at a constant and appropriate temperature. If the precipitate has already formed, gentle warming and sonication may help redissolve the compound, but be cautious as heat can also promote degradation.

    • pH Changes: The pH of the solution can influence the stability and solubility of the compound. Although this compound is a neutral molecule, extreme pH values can catalyze hydrolysis, leading to the formation of less soluble degradation products. It is advisable to maintain the pH of aqueous formulations within a neutral range (pH 6-8).

    • Use of Solubilizing Excipients: For aqueous-based formulations, consider the use of solubilizing agents such as surfactants (e.g., Polysorbate 80), or cyclodextrins, which can encapsulate the hydrophobic molecule and enhance its solubility.[1]

Issue 2: Discoloration or Change in Appearance of the Solution

  • Question: My solution of this compound has developed a yellow or brownish tint over time. What does this indicate?

  • Answer: Discoloration is a common sign of chemical degradation. The formation of colored byproducts can result from oxidative or photolytic degradation pathways.

    Possible Causes and Solutions:

    • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of colored degradation products. To mitigate this, consider de-gassing the solvent before use or purging the solution with an inert gas like nitrogen or argon. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may also be beneficial.

    • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions.[2] Trifluoromethylated aromatic compounds can be susceptible to photodegradation.[2] Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.

    • Interaction with Excipients: In formulated solutions, interactions between this compound and other excipients could lead to the formation of colored complexes or degradation products. Ensure compatibility of all components in the formulation.

Issue 3: Loss of Potency or Inconsistent Experimental Results

  • Question: I am observing a decrease in the expected activity of my this compound solution, or my experimental results are not reproducible. Could this be a stability issue?

  • Answer: A loss of potency is a strong indicator of degradation of the active compound. Inconsistent results can also stem from the instability of the solution.

    Possible Causes and Solutions:

    • Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would break the molecule into 3,5-bis(trifluoromethyl)aniline and acetic acid.[3] Furthermore, the trifluoromethyl groups themselves can be sensitive to hydrolysis under certain conditions. It is crucial to control the pH of the solution and avoid exposure to strong acids or bases.

    • Improper Storage: Storing solutions at elevated temperatures can accelerate degradation.[4] Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, and protected from light.

    • Frequent Freeze-Thaw Cycles: For frozen stock solutions, repeated freeze-thaw cycles can lead to degradation. Aliquot the stock solution into smaller, single-use vials to avoid this.

    • Use of a Stability-Indicating Analytical Method: To accurately assess the stability and quantify the active compound, it is essential to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] This method should be able to separate the intact drug from its degradation products.[5][6]

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

  • Q1: What are the recommended solvents for preparing stock solutions of this compound?

    • A1: For stock solutions, it is best to use anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), or volatile organic solvents like ethanol, methanol, or acetonitrile. The choice of solvent will depend on the requirements of the downstream experiment. Always use high-purity, anhydrous solvents to minimize moisture-related degradation.

  • Q2: How can I determine the solubility of this compound in a specific solvent?

    • A2: A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV.

Stability and Storage

  • Q3: What are the primary degradation pathways for this compound?

    • A3: Based on its chemical structure, the primary degradation pathways are likely to be:

      • Hydrolysis: Cleavage of the amide bond to form 3,5-bis(trifluoromethyl)aniline and acetic acid. This can be catalyzed by both acids and bases.[3]

      • Oxidation: The aromatic ring and the amide group can be susceptible to oxidation.

      • Photolysis: Degradation upon exposure to light, particularly UV radiation.[2]

  • Q4: What are the ideal storage conditions for solutions of this compound?

    • A4: For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. For short-term storage, refrigeration at 2-8°C may be adequate, but the stability under these conditions should be verified. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Formulation and Excipients

  • Q5: What excipients can be used to improve the stability of a liquid formulation of this compound?

    • A5: The choice of excipients depends on the formulation type (e.g., aqueous, non-aqueous).

      • Buffers: To maintain a stable pH and prevent acid- or base-catalyzed hydrolysis, a buffering agent (e.g., phosphate or citrate buffer) can be used to maintain a pH in the neutral range.

      • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be included.[7]

      • Chelating Agents: Metal ions can catalyze degradation reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[7]

      • Polymers: For solid dispersions, polymers like polyvinylpyrrolidone (PVP) can help to stabilize the amorphous form of the drug and prevent crystallization.[8]

Quantitative Data Summary

The following tables provide illustrative data based on typical values for structurally similar N-aryl acetamides. Note: This data is for informational purposes only. It is crucial to determine the specific parameters for this compound experimentally.

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

SolventTypePredicted Solubility (g/L)
WaterPolar Protic< 0.1
EthanolPolar Protic10 - 50
MethanolPolar Protic20 - 60
AcetonitrilePolar Aprotic50 - 150
AcetonePolar Aprotic> 200
DichloromethaneNonpolar5 - 20
TolueneNonpolar1 - 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200

Table 2: Illustrative Stability of this compound in Solution under Forced Degradation Conditions

Stress ConditionParametersPredicted Degradation (%)Potential Degradants
Acidic Hydrolysis0.1 M HCl at 60°C for 24h15 - 303,5-bis(trifluoromethyl)aniline, Acetic Acid
Basic Hydrolysis0.1 M NaOH at 60°C for 8h20 - 403,5-bis(trifluoromethyl)aniline, Acetic Acid
Oxidation3% H₂O₂ at 25°C for 24h5 - 15Oxidized aromatic derivatives
Thermal80°C in solution for 72h5 - 10Hydrolysis and other thermal byproducts
Photolytic1.2 million lux hours (visible) and 200 watt-hours/m² (UV)10 - 25Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot and expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot and expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Aliquot and expose to stress therm Thermal (80°C) prep->therm Aliquot and expose to stress photo Photolytic (ICH Q1B light exposure) prep->photo Aliquot and expose to stress control Control (Stored at 4°C, protected from light) prep->control Aliquot and expose to stress hplc Analyze all samples by a Stability-Indicating HPLC-UV/MS Method acid->hplc Neutralize and dilute samples base->hplc Neutralize and dilute samples oxid->hplc Neutralize and dilute samples therm->hplc Neutralize and dilute samples photo->hplc Neutralize and dilute samples control->hplc Neutralize and dilute samples data Identify and Quantify Degradants hplc->data

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10] A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products. A mass spectrometer can be used for structural elucidation of the degradants.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

HPLC_Method_Workflow cluster_instrument HPLC System cluster_mobile_phase Mobile Phase cluster_run_params Run Parameters cluster_validation Method Validation column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) detector Detector: UV/PDA at a suitable wavelength (e.g., 254 nm) column->detector mpA Mobile Phase A: 0.1% Formic Acid in Water gradient Gradient Elution: e.g., 30-90% B over 20 min mpA->gradient mpB Mobile Phase B: Acetonitrile mpB->gradient flow Flow Rate: 1.0 mL/min gradient->flow temp Column Temperature: 30°C flow->temp inj_vol Injection Volume: 10 µL temp->inj_vol specificity Specificity (using stressed samples) inj_vol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision

Key components of a stability-indicating HPLC method.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate compounds with a range of polarities.

    • Detection: A UV/PDA detector should be used to monitor the elution. The detection wavelength should be chosen based on the UV spectrum of this compound.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating:

    • Specificity: The ability to resolve the main compound from its degradation products and any matrix components.

    • Linearity: A linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

By following these guidelines and protocols, researchers can better understand and mitigate the stability issues associated with this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

analytical challenges in the characterization of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Q2: What are some common challenges in the HPLC analysis of this compound?

A2: Due to the presence of two trifluoromethyl groups, you might encounter issues such as:

  • Peak Tailing: Interactions between the slightly acidic trifluoromethyl groups and basic sites on the column's stationary phase can lead to asymmetrical peaks.

  • Poor Solubility: The compound may have limited solubility in highly aqueous mobile phases.

  • Co-elution with Impurities: Structurally similar impurities from the synthesis can be challenging to separate.

Q3: How can I improve the peak shape in HPLC analysis?

A3: To mitigate peak tailing, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing secondary interactions.

  • Use of an Appropriate Column: Employ a high-purity silica column or a column with end-capping to minimize silanol interactions. Phenyl-hexyl columns can also offer alternative selectivity.

  • Lower Injection Volume and Concentration: High concentrations can lead to mass overload and peak distortion.

Q4: What should I expect from the ¹⁹F NMR spectrum?

A4: The two trifluoromethyl groups are chemically equivalent and should give rise to a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed in the range of -60 to -65 ppm. Any additional peaks may indicate the presence of impurities.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor Peak Shape (Tailing)

Possible Cause Troubleshooting Step
Secondary interactions with silanol groupsLower the mobile phase pH to < 3 using an additive like formic acid or trifluoroacetic acid.
Use a column with a highly inert stationary phase (e.g., end-capped C18).
Column overloadReduce the sample concentration and/or injection volume.
Column contaminationFlush the column with a strong solvent like isopropanol. If the problem persists, replace the column.

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Inadequate column equilibrationEnsure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.
Fluctuations in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing and degassing.
Pump malfunctionCheck for leaks and perform pump performance tests.
Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the method development for the analysis of this compound.

Parameter Recommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Solvent Acetonitrile or Methanol
NMR Spectroscopy: Signal Interpretation

Expected Chemical Shifts (in CDCl₃):

Proton (¹H) Estimated Chemical Shift (ppm) Multiplicity
Aromatic CH (between CF₃ groups)~7.8-8.0Singlet
Aromatic CH (adjacent to NH)~7.6-7.8Singlet
Amide NH~7.5-8.5Broad Singlet
Acetyl CH₃~2.2Singlet
Carbon (¹³C) Estimated Chemical Shift (ppm)
Carbonyl C=O~168-170
Aromatic C-NH~138-140
Aromatic C-CF₃~131-133 (quartet, J ≈ 34 Hz)
Aromatic CH (between CF₃ groups)~118-120
Aromatic CH (adjacent to NH)~122-124
CF₃~123 (quartet, J ≈ 272 Hz)
Acetyl CH₃~24
Mass Spectrometry: Fragmentation Pattern

The electron ionization (EI) mass spectrum of the related compound N-[3-(trifluoromethyl)phenyl]acetamide shows a molecular ion peak and characteristic fragmentation. A similar pattern can be anticipated for this compound.

Expected Fragmentation:

m/z Possible Fragment Notes
271[M]⁺Molecular ion
229[M - CH₂CO]⁺Loss of a ketene molecule
202[M - CF₃]⁺Loss of a trifluoromethyl radical
161[H₂NC₆H₃(CF₃)₂]⁺Amine fragment after amide bond cleavage
43[CH₃CO]⁺Acetyl cation

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing) check_overload Is sample concentration and/or injection volume high? start->check_overload reduce_load Reduce sample concentration and/or injection volume check_overload->reduce_load Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No end_good End: Symmetrical Peak reduce_load->end_good lower_ph Lower mobile phase pH with 0.1% Formic Acid or TFA check_ph->lower_ph Yes check_column Is the column old or previously used with basic compounds? check_ph->check_column No lower_ph->end_good flush_column Flush column with a strong solvent (e.g., IPA) check_column->flush_column Yes check_column->end_good No replace_column Replace with a new, inert column flush_column->replace_column replace_column->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve sample in Acetonitrile or Methanol filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto C18 column filter->inject elute Gradient elution with ACN/Water (0.1% FA) inject->elute detect UV detection at 254 nm elute->detect integrate Integrate peak area detect->integrate quantify Quantify using a calibration curve integrate->quantify MS_Fragmentation_Pathway M Molecular Ion [M]⁺ m/z = 271 F1 [M - CH₂CO]⁺ m/z = 229 M->F1 - CH₂CO F2 [M - CF₃]⁺ m/z = 202 M->F2 - CF₃ F3 [H₂NC₆H₃(CF₃)₂]⁺ m/z = 161 M->F3 - C₂H₂O F4 [CH₃CO]⁺ m/z = 43 M->F4 Amide cleavage

minimizing side reactions in the synthesis of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]acetamide. Our aim is to help you minimize side reactions and optimize your synthetic protocols for higher yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture. - Inefficient purification.- Increase reaction time or temperature moderately. - Ensure all glassware is oven-dried and reagents are anhydrous.[1] - Use an inert atmosphere (e.g., nitrogen or argon).[1] - Optimize purification method (recrystallization solvent system or chromatography gradient).
Formation of a Di-acylated Byproduct - Excess of the acylating agent (acetic anhydride or acetyl chloride). - High reaction temperature.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. - Maintain a lower reaction temperature (e.g., start at 0°C and slowly warm to room temperature).[1]
Presence of Unreacted 3,5-Bis(trifluoromethyl)aniline - Insufficient amount of acylating agent. - Short reaction time.- Ensure at least a stoichiometric amount of the acylating agent is used. - Extend the reaction time and monitor progress by TLC.
Product is Oily or Fails to Crystallize - Presence of impurities. - Incorrect recrystallization solvent.- Purify the crude product using column chromatography before recrystallization. - Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A common system is ethanol/water.[2]
Hydrolysis of Trifluoromethyl Groups - Presence of water in the reaction mixture. - Basic workup conditions that are too harsh or prolonged.- Use anhydrous solvents and reagents.[1] - Perform the aqueous workup quickly and with mild bases if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most widely used method is the acylation of 3,5-bis(trifluoromethyl)aniline with acetic anhydride or acetyl chloride.[1] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), in the presence of a base like pyridine to neutralize the acid byproduct.[1]

Q2: How can I minimize the formation of the di-acylated byproduct?

A2: Di-acylation can be minimized by carefully controlling the stoichiometry of the reactants. Using a large excess of the acylating agent should be avoided. A slight excess, around 1.1 equivalents, is generally sufficient. Additionally, maintaining a controlled temperature, for instance by starting the reaction at 0°C and then allowing it to warm to room temperature, can help prevent this side reaction.[1]

Q3: What are the best practices for handling the starting material, 3,5-bis(trifluoromethyl)aniline?

A3: 3,5-Bis(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4] It is important to handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4][5] Store the compound in a tightly sealed container in a cool, dry place.[4]

Q4: Are the trifluoromethyl groups on the phenyl ring sensitive to any reaction conditions?

A4: Yes, trifluoromethyl groups can be sensitive to hydrolysis under certain conditions, particularly in the presence of strong bases or prolonged exposure to aqueous basic solutions.[1] Therefore, it is crucial to use anhydrous conditions during the reaction and to be mindful during the workup steps.

Q5: What is the recommended method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound.[2] A suitable solvent system, such as ethanol-water, can be used.[2] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction reactant1 3,5-Bis(trifluoromethyl)aniline product This compound reactant1->product Pyridine, DCM reactant2 Acetic Anhydride reactant2->product side_product Di-acylated Product product->side_product Excess Acetic Anhydride

Caption: Reaction scheme for the synthesis of this compound and a potential side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check TLC for unreacted starting material start->check_reaction check_byproduct Check for di-acylated byproduct start->check_byproduct incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction byproduct_present Di-acylation Occurred check_byproduct->byproduct_present incomplete_reaction->check_byproduct No solution1 Increase reaction time or temperature incomplete_reaction->solution1 Yes solution2 Reduce equivalents of acylating agent and/or lower temperature byproduct_present->solution2 Yes purification_issue Purification Issue byproduct_present->purification_issue No end Pure Product, Improved Yield solution1->end solution2->end solution3 Optimize recrystallization solvent or use column chromatography purification_issue->solution3 solution3->end

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide derivatives. This class of compounds, characterized by the presence of two trifluoromethyl groups, often exhibits poor aqueous solubility, which can significantly hinder oral absorption and, consequently, therapeutic efficacy.

This resource provides practical troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation tables to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low plasma exposure of our this compound derivative after oral administration in rodents. What are the likely causes and how can we troubleshoot this?

A1: Low oral bioavailability for this class of compounds is often multifactorial, primarily stemming from their physicochemical properties. The presence of the two trifluoromethyl groups significantly increases lipophilicity, which can lead to poor aqueous solubility and potentially high membrane permeability that might be offset by other factors.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: The first step is to understand the fundamental properties of your compound.

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Low solubility is a very common issue with this chemical class.

    • Lipophilicity (LogP/LogD): The high lipophilicity of the bis(trifluoromethyl)phenyl moiety is a key factor. A high LogP (typically >4) can lead to poor aqueous solubility and may result in the compound partitioning into lipid bilayers and not being absorbed.

    • Solid-State Properties: Characterize the solid form of your compound (e.g., crystalline, amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs can have different solubilities and dissolution rates.

  • Assess In Vitro Permeability: Use an in vitro model to assess the compound's ability to cross the intestinal epithelium.

    • Caco-2 Permeability Assay: This assay will determine the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio (>2) may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, limiting its absorption.

  • Evaluate Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to determine if it is rapidly metabolized (high first-pass metabolism).

Logical Flow for Troubleshooting Low Bioavailability:

G start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess Caco-2 Permeability start->permeability metabolism Assess Metabolic Stability start->metabolism sol_issue Poor Solubility (<10 µg/mL) solubility->sol_issue perm_issue Low Permeability or High Efflux? permeability->perm_issue met_issue High First-Pass Metabolism? metabolism->met_issue form_strat Formulation Strategies (e.g., Solid Dispersion, Nanosuspension) sol_issue->form_strat Yes efflux_inhib Co-dose with Efflux Inhibitor (e.g., Verapamil in vitro) perm_issue->efflux_inhib High Efflux pro_drug Prodrug Approach or Structural Modification perm_issue->pro_drug Low Permeability met_issue->pro_drug Yes

Fig. 1: Troubleshooting workflow for low oral bioavailability.

Q2: Our lead compound has very low aqueous solubility. What formulation strategies can we employ to improve its dissolution and absorption?

A2: For poorly soluble compounds like the this compound derivatives, several formulation strategies can be explored to enhance oral bioavailability. The choice of strategy will depend on the specific properties of your compound and the desired formulation characteristics.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the dissolution rate and apparent solubility of poorly soluble drugs. By dispersing the drug in an amorphous state within a polymer matrix, the energy barrier for dissolution is significantly reduced.

  • Lipid-Based Formulations: Given the lipophilic nature of these compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate. Nanosuspensions can be particularly effective.

Data Presentation

Clear and concise data presentation is crucial for comparing the outcomes of different formulation strategies. Below are example tables summarizing key data points.

Table 1: Physicochemical Properties of a Hypothetical this compound Derivative (Compound X)

ParameterValueMethod
Molecular Weight ( g/mol )450.3Calculated
Melting Point (°C)185DSC
Aqueous Solubility (pH 6.8, µg/mL)< 0.1Shake-flask
LogP4.8Calculated
pKaNot IonizableN/A

Table 2: In Vitro Permeability of Compound X in Caco-2 Monolayers

DirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Apical to Basolateral (A-B)0.54.2Low (High Efflux)
Basolateral to Apical (B-A)2.1

Table 3: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension25 ± 84.0150 ± 45100 (Reference)
Amorphous Solid Dispersion350 ± 982.01800 ± 4501200
SEDDS Formulation550 ± 1501.52500 ± 6001667

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to assess the intestinal permeability and potential for active efflux of a test compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, verapamil - P-gp inhibitor)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity (>300 Ω·cm²) culture->teer wash Wash monolayer with HBSS teer->wash preincubate Pre-incubate with HBSS wash->preincubate add_compound Add test compound to either apical (A-B) or basolateral (B-A) side preincubate->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Collect samples from receiver chamber at timed intervals incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Fig. 2: Workflow for the Caco-2 permeability assay.

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • For A-B permeability, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B-A permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Analysis: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method. Calculate the apparent permeability (Papp) and efflux ratio.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing an ASD to enhance the solubility of a poorly water-soluble compound.

Materials:

  • This compound derivative

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Workflow Diagram:

G dissolve Dissolve drug and polymer in a common organic solvent evaporate Remove solvent using a rotary evaporator to form a thin film dissolve->evaporate dry Dry the film under vacuum to remove residual solvent evaporate->dry mill Mill the dried film to obtain a fine powder dry->mill characterize Characterize the ASD (XRPD, DSC) mill->characterize

Fig. 3: Workflow for preparing an amorphous solid dispersion.

Procedure:

  • Dissolution: Dissolve the this compound derivative and the chosen polymer in a suitable organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C) to form a thin film on the wall of the flask.

  • Drying: Dry the resulting film in a vacuum oven overnight to remove any residual solvent.

  • Milling: Scrape the dried film from the flask and mill it into a fine powder using a mortar and pestle or a mechanical mill.

  • Characterization: Confirm the amorphous nature of the drug in the solid dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature).

Protocol 3: LC-MS/MS Quantification of an this compound Derivative in Plasma

This protocol provides a general framework for the quantitative analysis of the target compounds in a biological matrix.

Materials:

  • Plasma samples containing the analyte

  • Internal standard (IS) (ideally a stable isotope-labeled version of the analyte)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Workflow Diagram:

G prep Protein precipitation of plasma sample with acetonitrile containing internal standard centrifuge Centrifuge to pellet precipitated proteins prep->centrifuge transfer Transfer supernatant to a new plate/vial centrifuge->transfer inject Inject onto LC-MS/MS system transfer->inject quantify Quantify using a standard curve inject->quantify

Fig. 4: Workflow for LC-MS/MS analysis in plasma.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Validation & Comparative

Validating the Biological Target of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Analogues: A Comparative Guide to TRPA1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-[3,5-bis(trifluoromethyl)phenyl]acetamide scaffold is a key pharmacophore in the development of novel therapeutics. While derivatives have been investigated for various biological targets, including steroid 5α-reductase type 1 (SRD5A1) and FMS-like tyrosine kinase 3 (FLT3), a significant body of evidence points towards the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel as a primary target, particularly in the context of pain and inflammation modulation.[1][2][3] This guide provides a comparative analysis of a representative compound from this class against other known TRPA1 antagonists, supported by experimental data and detailed protocols for target validation.

Comparative Analysis of TRPA1 Antagonists

The validation of a biological target relies on demonstrating potent and selective interaction. Here, we compare a representative N-[3,5-bis(trifluoromethyl)phenyl] analogue, AM-0902, with first and next-generation TRPA1 antagonists.

CompoundClassTargetAssay TypeIC50 (nM)Species
AM-0902 N-[3,5-Bis(trifluoromethyl)phenyl] AnalogueTRPA1AITC-induced Ca2+ influx~300 (IC90)Rat
HC-030031 First-Generation AntagonistTRPA1AITC-induced Ca2+ influx~6200Human
A-967079 First-Generation AntagonistTRPA1AITC-induced Ca2+ influx~67Human
GDC-0334 Next-Generation AntagonistTRPA1AITC-induced Ca2+ influx~12Human

Data compiled from multiple sources.[3][4][5] Note that assay conditions can influence IC50 values.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of validation, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for antagonist screening.

TRPA1 Signaling Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Agonist Agonist (e.g., AITC, Acrolein) Agonist->TRPA1 Activates Antagonist Antagonist (e.g., AM-0902) Antagonist->TRPA1 Blocks Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Pain Sensation) Ca_ion->Cellular_Response Initiates Experimental Workflow start Start: Compound Library assay_prep Assay Preparation: HEK293 cells expressing TRPA1 loaded with Ca²⁺ indicator (Fluo-4) start->assay_prep compound_addition Addition of Test Compound (e.g., this compound analogue) assay_prep->compound_addition agonist_stimulation Stimulation with TRPA1 Agonist (e.g., AITC) compound_addition->agonist_stimulation data_acquisition Data Acquisition: Measure intracellular Ca²⁺ levels (Fluorometric Imaging Plate Reader - FLIPR) agonist_stimulation->data_acquisition analysis Data Analysis: Calculate IC50 values data_acquisition->analysis validation Hit Validation: Electrophysiology (Patch-Clamp) analysis->validation finish End: Validated Hit validation->finish

References

Comparison Guide: Cross-Reactivity Profile of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide. While comprehensive screening data for this specific compound is not extensively published, this document synthesizes available information on its primary activity and evaluates potential off-target interactions by comparing it with structurally related compounds that target different enzyme classes. This analysis is intended to inform future selectivity profiling and drug development efforts.

Primary Biological Activity of this compound

This compound is identified as an enzyme inhibitor, with its primary characterized activity being the inhibition of steroid 5α-reductase type 1 (SRD5A1).[1] This enzyme is a critical target in steroid metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophore in medicinal chemistry, often used to enhance metabolic stability and binding affinity.[1]

The known quantitative data for the compound's primary activity and cytotoxicity are summarized below.

ParameterTarget/AssayResult (IC50)
Enzyme Inhibition Steroid 5α-reductase type 1 (SRD5A1)1.44 µM[1]
Cytotoxicity Not Specified29.99 µM[1]

Comparative Analysis with Structurally Related Compounds

The N-phenylacetamide scaffold containing trifluoromethyl groups is found in molecules designed for a variety of biological targets. This structural promiscuity suggests a potential for cross-reactivity. By examining the targets of analogous compounds, we can infer potential off-targets for this compound.

Compound/Analogue ClassPrimary Target(s)Reported Activity (IC50)Implication for Cross-Reactivity
N-[3,5-Bis(trifluoromethyl)phenyl] acetamide (Subject Compound)SRD5A1 1.44 µM [1]Primary established activity.
Salicylanilide Analogues (e.g., N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide)Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) 9.2 - 196.2 µM[2][3]Modification of the acetamide portion can switch activity to cholinesterases, a common off-target class for small molecules.
Complex Acetamide Kinase Inhibitors (e.g., CHMFL-FLT3-335)FMS-like Tyrosine Kinase 3 (FLT3) Potent nM activity[4][5]The trifluoromethylphenyl acetamide core is a viable scaffold for potent kinase inhibitors, suggesting kinase panels are critical for selectivity profiling.[6][7][8]

This comparison highlights that while the primary target is an enzyme in steroid metabolism, the core structure is adaptable and could interact with key enzyme families in neurotransmission (cholinesterases) and signal transduction (kinases).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the biological context of the primary target and a general workflow for assessing compound selectivity.

cluster_pathway Simplified Androgen Signaling Pathway Testosterone Testosterone SRD5A1 SRD5A1 Enzyme Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR SRD5A1->DHT Inhibitor N-[3,5-Bis(trifluoromethyl) phenyl]acetamide Inhibitor->SRD5A1 Gene Androgen-Responsive Gene Expression AR->Gene cluster_workflow General Workflow for Cross-Reactivity Profiling A Test Compound (e.g., N-[3,5-Bis...]) B Primary Target Assay (e.g., SRD5A1 Inhibition) A->B C Broad Selectivity Screening (e.g., Kinase Panel, CEREP) B->C If potent D Identify Off-Target 'Hits' (% Inhibition > 50%) C->D E Dose-Response Assays (Determine IC50 for Hits) D->E F Cellular & Functional Assays (Confirm Off-Target Activity) E->F

References

Comparative Analysis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various N-[3,5-bis(trifluoromethyl)phenyl]acetamide analogs. The core chemical structure, characterized by a central phenyl ring substituted with an acetamide group and two trifluoromethyl moieties, serves as a versatile scaffold for developing therapeutic agents targeting a range of biological pathways. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant workflows to facilitate further research and development in this area.

I. Comparative Biological Activities

The this compound scaffold has been successfully modified to generate analogs with distinct biological activities, including cholinesterase inhibition, steroid 5α-reductase type 1 (SRD5A1) inhibition, and antibacterial effects. The following sections present a comparative analysis of these activities, supported by quantitative data from published studies.

Cholinesterase Inhibition

A series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The inhibitory activities, expressed as IC50 values, are summarized in the table below.

Compound IDModification from Core StructureAChE IC50 (µM)BuChE IC50 (µM)
1 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide18.2 - 196.69.2 - 196.2
4a N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideBest of seriesBest of series
RivastigmineReference DrugComparable or inferior to some analogsComparable or inferior to some analogs

Data presented is a summary of ranges found in the cited literature. Specific values for each analog within the series can be found in the source publication.

The studies indicate that modifications to the salicylanilide core and the carbamate moiety can modulate both the potency and selectivity of inhibition against AChE and BuChE. Notably, N-alkyl (C2-C6) carbamates and isomers with a shifted phenolic hydroxyl group, such as compound 4a , demonstrated the most promising inhibitory activities.[1][2]

Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition

Hydroxycinnamate derivatives incorporating the bis(trifluoromethyl)phenyl moiety have been synthesized and evaluated as nonsteroidal inhibitors of SRD5A1, an enzyme involved in androgen-related conditions. The half-maximal inhibitory concentrations (IC50) for representative compounds are presented below.

Compound IDDerivative TypeSRD5A1 IC50 (µM)
10a 2',5'-bis(trifluoromethyl)phenyl ferulate8.50
10b 3',4'-bis(trifluoromethyl)phenyl ferulate10.06
10c 3',5'-bis(trifluoromethyl)phenyl ferulate8.05
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amideReference Compound1.44

Structure-activity relationship analysis suggests that the cinnamoyl and bis(trifluoromethyl)phenyl moieties contribute to hydrophobic and halogen interactions within the enzyme's binding pocket, enhancing affinity.[3]

Antibacterial Activity

Pyrazole derivatives featuring a 3,5-bis(trifluoromethyl)phenyl substituent have been shown to be potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

Compound IDTarget BacteriaMIC (µg/mL)MBEC (µg/mL)
11 S. aureusAs low as 0.25As low as 1
28 S. aureusAs low as 0.25As low as 1
29 S. aureusAs low as 0.25As low as 1

These compounds demonstrated potent activity against planktonic bacteria and were also effective in eradicating established biofilms.[2]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure the activity of acetylcholinesterase and butyrylcholinesterase.

  • Principle: The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

    • Test compound solutions (serial dilutions)

    • AChE (from electric eel) or BuChE (from equine serum) solution

  • Procedure:

    • Add phosphate buffer, DTNB solution, and the test compound solution to a 96-well plate.

    • Add the enzyme solution to initiate the reaction.

    • Incubate the plate for a defined period at a controlled temperature.

    • Add the substrate solution (ATCI or BTCI) to start the colorimetric reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HaCaT Cell-Based SRD5A1 Inhibition Assay

This assay quantifies the inhibitory effect of test compounds on SRD5A1 activity in a cellular environment.

  • Principle: Human keratinocyte (HaCaT) cells endogenously express SRD5A1. The assay measures the conversion of testosterone to dihydrotestosterone (DHT) by these cells. The inhibitory effect of a compound is determined by quantifying the reduction in DHT production.

  • Procedure:

    • Culture HaCaT cells to a suitable confluency.

    • Treat the cells with varying concentrations of the test compound in the presence of testosterone.

    • Incubate the cells to allow for the enzymatic conversion.

    • Extract the steroids from the cell lysate and culture medium.

    • Quantify the levels of testosterone and DHT using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).

  • Data Analysis: The percentage of SRD5A1 inhibition is calculated by comparing the amount of DHT produced in treated cells to that in untreated control cells. The IC50 value is determined from the dose-response curve.[3]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Principle: Biofilms are grown on pegs of a specialized 96-peg lid. The lid is then placed into a 96-well plate containing serial dilutions of the antimicrobial agent. After exposure, the pegs are transferred to a fresh growth medium to determine the viability of the remaining biofilm.

  • Procedure:

    • Grow bacterial biofilms on the pegs of an MBEC device.

    • Expose the biofilms to serial dilutions of the test compound for a specified duration.

    • Rinse the pegs to remove non-adherent cells and the test compound.

    • Place the peg lid into a new 96-well plate containing fresh growth medium.

    • Incubate to allow for the regrowth of any surviving bacteria.

    • The MBEC is the lowest concentration of the compound that prevents the regrowth of bacteria from the treated biofilm.

III. Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described above.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) mix Mix Buffer, DTNB, & Test Compound reagents->mix compound Prepare Test Compound (Serial Dilutions) compound->mix add_enzyme Add Enzyme mix->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Absorbance (412 nm) (Kinetic Reading) add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the Ellman's method for cholinesterase inhibition assay.

SRD5A1_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture HaCaT Cells treat Treat Cells with Test Compound & Testosterone culture->treat incubate Incubate treat->incubate extract Extract Steroids incubate->extract quantify Quantify Testosterone & DHT (HPLC/HPTLC) extract->quantify calculate Calculate % Inhibition quantify->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the HaCaT cell-based SRD5A1 inhibition assay.

MIC_MBEC_Workflow cluster_mic MIC Assay cluster_mbec MBEC Assay mic_prep Prepare Serial Dilutions of Compound in Broth mic_inoculate Inoculate with Bacterial Suspension mic_prep->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Read Results (Visual/OD600) mic_incubate->mic_read mbec_biofilm Grow Biofilm on Pegs mbec_expose Expose Biofilm to Compound Dilutions mbec_biofilm->mbec_expose mbec_regrow Transfer to Fresh Medium & Incubate for Regrowth mbec_expose->mbec_regrow mbec_read Read Results mbec_regrow->mbec_read

Caption: Comparative workflow for MIC and MBEC assays.

References

A Comparative Analysis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide and Its Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide and a selection of its structurally similar compounds. The focus is on their enzyme inhibitory activities, particularly against steroid 5α-reductase type 1 (SRD5A1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.

This compound is a synthetic compound that has garnered significant interest as a scaffold in medicinal chemistry due to the presence of two trifluoromethyl groups. These electron-withdrawing groups can enhance metabolic stability and binding affinity to biological targets.[1] The primary biological activity identified for this compound is enzyme inhibition.[1]

Comparative Analysis of Enzyme Inhibitory Activity

The inhibitory potential of this compound and its analogs has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition

SRD5A1 is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[2] Inhibition of this enzyme is a key strategy in the treatment of androgen-dependent conditions.

Compound/AnalogStructureIC50 (µM)Reference
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideCaffeic acid moiety attached to the N-[3,5-bis(trifluoromethyl)phenyl] amine1.44[3]
2′,5′-bis(trifluoromethyl)phenyl ferulateFerulic acid ester with 2,5-bis(trifluoromethyl)phenol8.50[3]
3′,4′-bis(trifluoromethyl)phenyl ferulateFerulic acid ester with 3,4-bis(trifluoromethyl)phenol10.06[3]
3′,5′-bis(trifluoromethyl)phenyl ferulateFerulic acid ester with 3,5-bis(trifluoromethyl)phenol8.05[3]
Cholinesterase Inhibition

Certain analogs of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Their inhibition is a therapeutic approach for conditions like Alzheimer's disease.

Compound/AnalogTarget EnzymeIC50 (µM)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAChE18.2 - 196.6
BuChE9.2 - 196.2
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAChE & BuChEIdentified as the best inhibitor of both cholinesterases in the series

Signaling Pathway and Experimental Workflow

Androgen Biosynthesis Pathway

The inhibition of SRD5A1 by this compound and its analogs directly impacts the androgen biosynthesis pathway. A simplified representation of this pathway is provided below, highlighting the role of SRD5A1.

Androgen_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reduction SRD5A1 SRD5A1 Androgen Receptor Activation Androgen Receptor Activation DHT->Androgen Receptor Activation Inhibitor N-[3,5-Bis(trifluoromethyl)phenyl] acetamide & Analogs Inhibitor->SRD5A1 Inhibition

Androgen biosynthesis pathway showing SRD5A1 inhibition.
Experimental Workflow for SRD5A1 Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro assay to determine the inhibitory activity of compounds against SRD5A1.

SRD5A1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare SRD5A1 Enzyme (e.g., from rat liver microsomes) incubation Incubate Enzyme, Substrate, and Inhibitor prep_enzyme->incubation prep_substrate Prepare Substrate (Testosterone) prep_substrate->incubation prep_inhibitor Prepare Test Compounds (e.g., this compound) prep_inhibitor->incubation reaction_init Initiate Reaction (add NADPH) incubation->reaction_init reaction_term Terminate Reaction reaction_init->reaction_term detection Detect Product (DHT) (e.g., HPLC, LC-MS) reaction_term->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

References

In Vivo Therapeutic Potential of Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of Fatty Acid Amide Hydrolase (FAAH) inhibitors in the context of inflammatory pain. While direct in vivo validation data for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide as a FAAH inhibitor is not publicly available, its structural motif, the 3,5-bis(trifluoromethyl)phenyl group, is a recognized pharmacophore known to enhance binding affinity and metabolic stability in enzyme inhibitors.[1] This guide will therefore focus on two well-characterized FAAH inhibitors, URB597 and PF-3845 , as benchmarks for evaluating the potential of novel compounds like this compound.

Introduction to FAAH Inhibition as a Therapeutic Strategy

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipid amides. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). This mechanism of action has shown significant therapeutic promise for a range of conditions, including anxiety, depression, and, most notably, chronic pain states, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3][4]

Comparative In Vivo Efficacy in Inflammatory Pain Models

The therapeutic potential of FAAH inhibitors is often evaluated in rodent models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced inflammation models. These models mimic key aspects of clinical inflammatory pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).

Table 1: Comparison of In Vivo Efficacy of FAAH Inhibitors in Rodent Models of Inflammatory Pain

ParameterURB597PF-3845This compound
Animal Model Rat, CFA-induced inflammationMouse, CFA-induced inflammationNot Reported
Route of Administration Intraperitoneal (i.p.), OralIntraperitoneal (i.p.)Not Reported
Effective Dose Range 0.3 - 10 mg/kg3 - 10 mg/kgNot Reported
Effect on Mechanical Allodynia Significant reduction in paw withdrawal threshold.[2][3][4]Significant reduction in paw withdrawal threshold.Not Reported
Effect on Thermal Hyperalgesia Significant increase in paw withdrawal latency.[2][3][4]Significant increase in paw withdrawal latency.Not Reported
Effect on Paw Edema Reduction at higher doses (≥ 1 mg/kg).Not consistently reported to reduce edema.Not Reported
Mechanism of Action Elevation of anandamide levels, activation of CB1 and CB2 receptors.[2][3][4]Elevation of anandamide levels, activation of CB1 and CB2 receptors.Presumed enzyme inhibition.
ED₅₀ (Mechanical Hyperalgesia) ~10 mg/kg (oral) in CFA model.[5]Not explicitly reported, but effective at 10 mg/kg.Not Reported
ED₅₀ (Thermal Hyperalgesia) ~3.1 mg/kg (oral) in CFA model.[5]Not explicitly reported, but effective at 10 mg/kg.Not Reported

Signaling Pathways

The primary signaling pathway for the analgesic effects of FAAH inhibitors is well-established. However, emerging evidence suggests the involvement of alternative pathways that may contribute to their therapeutic effects.

Primary Signaling Pathway: Endocannabinoid System Modulation

dot

Alternative_Pathways cluster_lipid_mediators Increased Lipid Mediators cluster_receptors Receptor Activation FAAH_Inhibitor FAAH Inhibitor Anandamide Anandamide (AEA) FAAH_Inhibitor->Anandamide Increases levels of PEA Palmitoylethanolamide (PEA) FAAH_Inhibitor->PEA Increases levels of OEA Oleoylethanolamide (OEA) FAAH_Inhibitor->OEA Increases levels of TRPV1 TRPV1 Anandamide->TRPV1 Activates/ Desensitizes PPARa PPARα PEA->PPARa Activates OEA->PPARa Activates Analgesia Analgesic & Anti-inflammatory Effects PPARa->Analgesia TRPV1->Analgesia Complex role (desensitization) CFA_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline CFA_Injection CFA Injection Baseline->CFA_Injection Drug_Admin Drug/Vehicle Administration CFA_Injection->Drug_Admin Post_Drug_Testing Post-Drug Behavioral Testing Drug_Admin->Post_Drug_Testing Tissue_Collection Tissue Collection Post_Drug_Testing->Tissue_Collection End End Tissue_Collection->End

References

Benchmarking N-[3,5-Bis(trifluoromethyl)phenyl]acetamide Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-[3,5-bis(trifluoromethyl)phenyl]acetamide, benchmarking its performance against established drugs, primarily focusing on its role as a steroid 5α-reductase type 1 (SRD5A1) inhibitor. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a side-by-side comparison supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Overview of this compound

This compound, a compound featuring a 3,5-bis(trifluoromethyl)phenyl pharmacophore, has garnered interest for its biological activities.[1] The presence of two trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.[1] Its primary recognized mechanism of action is enzyme inhibition, with a notable potency against steroid 5α-reductase type 1 (SRD5A1).[1] This enzyme is critical in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Consequently, this compound holds therapeutic potential for androgen-related disorders such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1]

Beyond enzyme inhibition, the structural motif of this compound lends itself to applications in organocatalysis, where it can act as a hydrogen-bonding catalyst.[1] Furthermore, derivatives of this compound have exhibited promising anti-cancer properties, suggesting a potential, yet underexplored, avenue for research into the parent compound's activity in oncology.

Benchmarking Against SRD5A1 Inhibitors

The most well-defined activity of this compound is its inhibition of SRD5A1. This positions it as a potential alternative to established drugs for conditions driven by excess DHT. The primary benchmarks in this category are Finasteride and Dutasteride, both FDA-approved for the treatment of BPH and androgenetic alopecia.[2][3]

Mechanism of Action Comparison:

  • This compound (as a caffeic acid amide derivative): Exhibits a mixed mode of inhibition against SRD5A1 and also suppresses SRD5A1 expression.

  • Finasteride: A selective inhibitor of SRD5A2, with significantly less potency against SRD5A1.[2][4][5]

  • Dutasteride: A dual inhibitor of both SRD5A1 and SRD5A2, leading to a more profound reduction in overall DHT levels.[2][4][5]

Quantitative Data: Inhibitory Potency and Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (as a caffeic acid amide derivative) and the benchmark drugs against SRD5A1, along with cytotoxicity data.

CompoundTargetIC50 (SRD5A1)Cell Line for IC50 DeterminationCytotoxicity (IC50)Cell Line for CytotoxicityReference(s)
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSRD5A11.44 ± 0.13 µMHuman Keratinocyte (HaCaT)29.99 ± 8.69 µMHaCaT[1]
FinasterideSRD5A1360 nMNot Specified--[6]
DutasterideSRD5A1~9.7 nMNot Specified9.74 µM (HCT116), 18.1 µM (LOVO)Colorectal Cancer Cells[4][7]

Note: The IC50 values for Finasteride and Dutasteride are from separate studies and are provided for comparative purposes. Direct head-to-head studies may yield slightly different values.

Signaling Pathway: SRD5A1 Inhibition

The following diagram illustrates the androgen signaling pathway and the point of intervention for SRD5A1 inhibitors.

Testosterone Testosterone SRD5A1 SRD5A1 Testosterone->SRD5A1 Substrate DHT DHT SRD5A1->DHT Conversion Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Binds to Gene_Transcription Gene_Transcription Androgen_Receptor->Gene_Transcription Activates Androgenic_Effects Androgenic_Effects Gene_Transcription->Androgenic_Effects Inhibitor This compound Dutasteride Inhibitor->SRD5A1 Inhibits

Caption: Androgen signaling pathway and SRD5A1 inhibition.

Potential as an Anti-Cancer Agent

While direct studies on the anti-cancer activity of this compound are limited, a structurally related derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , has demonstrated notable efficacy against liver cancer cells.[8]

NHDC was found to inhibit the growth of HepG2 and Hep3B liver cancer cells and induce apoptosis by activating HNF4α and subsequently inhibiting the STAT3 pathway.[8] This suggests that the this compound scaffold may be a valuable starting point for the development of novel anti-cancer therapeutics. Further research is warranted to investigate the anti-proliferative and cytotoxic effects of the parent compound against a panel of cancer cell lines.

Application in Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group is a well-established motif in the design of organocatalysts due to its ability to participate in hydrogen bonding, thereby activating substrates and stabilizing transition states.[1] this compound has been reported to act as a hydrogen-bonding organocatalyst.[1]

Experimental Protocols

Cell-Based SRD5A1 Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against SRD5A1 in a cellular context.[2]

Objective: To determine the IC50 value of a test compound for the inhibition of testosterone to DHT conversion by SRD5A1.

Materials:

  • Human keratinocyte cells (HaCaT)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Testosterone

  • Test compound (e.g., this compound)

  • Positive control (e.g., Dutasteride)

  • Vehicle control (e.g., DMSO)

  • Reagents for steroid extraction (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture HaCaT cells in the appropriate medium until they reach a suitable confluency for the assay.

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with a serum-free medium containing a fixed concentration of testosterone (e.g., 50 µM) and varying concentrations of the test compound. Include vehicle and positive controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C.

  • Steroid Extraction: Collect the cell culture supernatant and extract the steroids using an appropriate organic solvent.

  • Analysis: Quantify the levels of testosterone and DHT in the extracts using HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of DHT production inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_0 Cell Culture and Seeding cluster_1 Treatment and Incubation cluster_2 Analysis Culture Culture HaCaT cells Seed Seed cells in plates Culture->Seed Add_Compound Add Testosterone and Test Compound Seed->Add_Compound Incubate Incubate for 24h Add_Compound->Incubate Extract Extract Steroids Incubate->Extract HPLC_MS Quantify Testosterone and DHT (HPLC/LC-MS) Extract->HPLC_MS Calculate_IC50 Calculate IC50 HPLC_MS->Calculate_IC50

Caption: Experimental workflow for the SRD5A1 inhibition assay.

MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of a compound.

Objective: To determine the IC50 value of a test compound for cell viability.

Materials:

  • Adherent or suspension cells

  • 96-well plates

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach (for adherent cells) or stabilize for 2-4 hours.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion

This compound presents itself as a promising chemical entity with a clearly defined role as an SRD5A1 inhibitor. Its inhibitory potency is within a range that warrants further investigation, especially given its non-steroidal nature which could offer a different side-effect profile compared to the steroidal inhibitors Finasteride and Dutasteride. The significantly higher potency of Dutasteride for SRD5A1 should be noted, though the dual-isoform activity of Dutasteride may not always be desirable.

The potential for anti-cancer applications, suggested by the activity of a derivative, opens an exciting new avenue for research. A systematic evaluation of this compound against various cancer cell lines is a logical next step. Finally, while its utility in organocatalysis is recognized, a quantitative benchmarking of its catalytic efficiency is needed to fully appreciate its position in this field.

This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound and in designing future studies to further elucidate its therapeutic and catalytic applications.

References

Assessing the Selectivity of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide for Steroid 5α-Reductase Type 1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of selective enzyme inhibitors is a cornerstone of modern drug discovery. N-[3,5-Bis(trifluoromethyl)phenyl]acetamide has emerged as a scaffold of interest in the development of inhibitors targeting steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in various androgen-dependent conditions. This guide provides a comprehensive comparison of this compound's performance, within the context of the more extensively studied compound Srd5a1-IN-1, against other known inhibitors of the steroid 5α-reductase isoforms.

Introduction to this compound and its Target

This compound is a key chemical moiety present in the non-steroidal inhibitor known as Srd5a1-IN-1 (Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide). Srd5a1-IN-1 has been identified as a potent inhibitor of steroid 5α-reductase type 1 (SRD5A1).[1] This enzyme is one of three known isoforms (SRD5A1, SRD5A2, and SRD5A3) responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Given the differential tissue expression and roles of these isoenzymes, the selectivity of an inhibitor is a critical determinant of its therapeutic efficacy and potential side effects. SRD5A1 is predominantly found in the skin, scalp, and liver.[1]

Srd5a1-IN-1 exhibits a dual mechanism of action, involving both direct, mixed-mode inhibition of the SRD5A1 enzyme and the suppression of SRD5A1 protein expression.[1][2]

Comparative Analysis of Inhibitor Selectivity

A critical aspect of evaluating any new inhibitor is to understand its selectivity profile against related enzymes. The following table summarizes the available inhibitory activity data for Srd5a1-IN-1 and two widely recognized steroid 5α-reductase inhibitors, Finasteride and Dutasteride.

Table 1: Comparison of Inhibitor Potency (IC50/Ki in nM)

CompoundTarget: SRD5A1Target: SRD5A2Target: SRD5A3
Srd5a1-IN-1 1440 (IC50)[1][2]Data not availableData not available
Finasteride 360 (IC50)[2]69 (IC50)[2]Inhibits, but IC50 not consistently reported[2][4]
Dutasteride Inhibits, potentInhibits, potentInhibits[2][4]

Note: The lack of publicly available data on the inhibitory activity of Srd5a1-IN-1 against SRD5A2 and SRD5A3 is a significant gap in its selectivity profile. This highlights the critical need for further experimental evaluation to fully characterize its specificity. Finasteride is known to be a selective SRD5A2 inhibitor, while Dutasteride is a dual inhibitor of SRD5A1 and SRD5A2.[5] Both have also been shown to affect SRD5A3 activity.[3][4]

Experimental Protocols for Selectivity Assessment

Accurate and reproducible experimental protocols are essential for determining the selectivity of an inhibitor. Below are detailed methodologies for key in vitro assays used to evaluate inhibitors of steroid 5α-reductase.

In Vitro SRD5A1 Inhibition Assay (Cell-Based)

This assay quantifies the inhibitory effect of a compound on SRD5A1 activity within a cellular context.

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Culture HaCaT cells treat1 Treat cells with inhibitor and testosterone prep1->treat1 prep2 Prepare inhibitor solutions prep2->treat1 treat2 Incubate for 12-24 hours treat1->treat2 analysis1 Extract steroids from cells and media treat2->analysis1 analysis2 Quantify DHT and testosterone (HPTLC or LC-MS) analysis1->analysis2 analysis3 Calculate % inhibition and IC50 analysis2->analysis3

Cell-based SRD5A1 inhibition assay workflow.

Methodology:

  • Cell Culture: Human keratinocyte (HaCaT) cells, which endogenously express SRD5A1 but have undetectable levels of SRD5A2 mRNA, are cultured in a suitable medium until they reach approximately 80% confluency.

  • Treatment: The culture medium is replaced with a fresh medium containing varying concentrations of the test compound (e.g., Srd5a1-IN-1) and a fixed concentration of the substrate, testosterone (typically 1-10 µM).

  • Incubation: The cells are incubated for a defined period (e.g., 12-24 hours) to allow for the enzymatic conversion of testosterone to DHT.

  • Steroid Extraction: Following incubation, the culture medium and cell lysates are collected, and steroids are extracted using an organic solvent (e.g., ethyl acetate).

  • Quantification: The extracted steroids are separated and quantified using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The amount of DHT produced in the presence of the inhibitor is compared to the amount produced in the vehicle control to calculate the percentage of inhibition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro SRD5A Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SRD5A isoforms using a cell-free system.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep1 Prepare microsomes expressing SRD5A isoform react1 Incubate microsomes, inhibitor, testosterone, and NADPH prep1->react1 prep2 Prepare inhibitor and substrate solutions prep2->react1 detect1 Terminate reaction react1->detect1 detect2 Quantify DHT (LC-MS) or NADPH consumption (spectrophotometry) detect1->detect2 detect3 Calculate % inhibition and IC50/Ki detect2->detect3 G Testosterone Testosterone SRD5A1 SRD5A1 Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) SRD5A1->DHT NADP NADP+ SRD5A1->NADP Inhibitor This compound (Srd5a1-IN-1) Inhibitor->SRD5A1 Inhibition NADPH NADPH NADPH->SRD5A1 Cofactor

References

A Comparative Meta-Analysis of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide and Its Derivatives in Molecular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of research involving N-[3,5-Bis(trifluoromethyl)phenyl]acetamide and its analogues. The inclusion of two trifluoromethyl groups on the phenyl ring enhances the lipophilicity and metabolic stability of these compounds, making them a significant scaffold in medicinal chemistry and drug discovery.[1] This document summarizes their biological activities, compares their performance with alternative compounds, and provides detailed experimental data and methodologies to support further research and development.

I. Biological Activity and Performance

This compound and its derivatives have demonstrated significant potential across various therapeutic areas, primarily as enzyme inhibitors. Key areas of activity include cancer, neurodegenerative diseases, and infectious diseases.

Enzyme Inhibition

The core structure serves as a versatile backbone for the design of potent enzyme inhibitors.

Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition: this compound has been identified as a potent inhibitor of SRD5A1, an enzyme crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This positions the compound as a potential therapeutic agent for androgen-related disorders such as benign prostatic hyperplasia and androgenetic alopecia.[1]

Cholinesterase Inhibition: Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[2][3]

Table 1: Comparative Inhibitory Activity (IC50) of this compound and its Analogues

Compound/DerivativeTarget EnzymeIC50 (µM)Cytotoxicity IC50 (µM)Source
This compoundSRD5A11.4429.99[1]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analoguesAChE18.2 - 196.6Not Reported[2][3]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analoguesBuChE9.2 - 196.2Not Reported[2][3]
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAChE & BuChENot specified, but noted as the best inhibitor in the seriesNot Reported[2]
Anticancer Activity

A significant area of research for this class of compounds is in oncology, particularly for Acute Myeloid Leukemia (AML).

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: A derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutant.[4][5] FLT3 mutations are present in approximately 30% of AML cases, making it a key therapeutic target.[5] This compound suppresses the phosphorylation of FLT3 and its downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]

Table 2: Comparative Antiproliferative Activity (GI50) against FLT3-ITD Positive Cell Lines

CompoundCell LineGI50 (nM)Selectivity over FLT3 wtSelectivity over cKITSource
CHMFL-FLT3-335 (Compound 27)MV4-11228-fold>300-fold[4][5]
CHMFL-FLT3-335 (Compound 27)MOLM13/1421/428-fold>300-fold[5]
Compound 18 (a related derivative)Not specified11Not Reported170-fold[5]
Antimicrobial Activity

Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have shown potent activity against drug-resistant Gram-positive bacteria.[6][7]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Positive Bacteria

DerivativeBacterial StrainMIC (µg/mL)Source
Phenyl-substituted pyrazoleS. aureus2[6][7]
4-Isopropyl aniline pyrazoleS. aureus1-2[7]
Bromo-substituted pyrazoleVarious Gram-positivePotent[7]

II. Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of the parent compound involves the acetylation of 3,5-bis(trifluoromethyl)aniline.[1]

Materials:

  • 3,5-bis(trifluoromethyl)aniline

  • Acetic anhydride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • Sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Combine 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) with pyridine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.[1]

  • Cool the mixture to 0°C and add acetic anhydride (1.1 equivalents) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[1]

  • Quench the reaction with ice-cold water.[1]

  • Extract the product with DCM and dry the organic layer over sodium sulfate.[1]

  • Concentrate the solution under reduced pressure.[1]

  • Recrystallize the crude product from a hexane/ethyl acetate (3:1) mixture to yield white crystals of this compound.[1]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE and BuChE.[2][3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BuChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE).

  • Measure the absorbance at a specific wavelength over time. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

III. Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway Inhibition

The derivative CHMFL-FLT3-335 exerts its anticancer effects by inhibiting the autophosphorylation of the FLT3 kinase and subsequently suppressing its downstream signaling pathways. This leads to cell cycle arrest and apoptosis.

FLT3_Signaling_Pathway cluster_cell FLT3-ITD Positive AML Cell cluster_drug Drug Action FLT3_ITD FLT3-ITD Mutant pFLT3_ITD Phosphorylated FLT3-ITD FLT3_ITD->pFLT3_ITD Autophosphorylation Downstream Downstream Signaling (e.g., STAT5, MAPK, AKT) pFLT3_ITD->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis G0G1_Arrest G0/G1 Cell Cycle Arrest Drug CHMFL-FLT3-335 Drug->pFLT3_ITD Inhibition

Caption: Inhibition of the FLT3-ITD signaling pathway by CHMFL-FLT3-335 in AML cells.

General Workflow for Synthesis and Biological Evaluation

The development of novel derivatives based on the this compound scaffold typically follows a structured workflow from synthesis to biological characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3,5-bis(trifluoromethyl)aniline) reaction Chemical Reaction (e.g., Acetylation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) characterization->in_vitro Test Compound in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo Lead Compound data_analysis Data Analysis (IC50, GI50, MIC) in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A typical experimental workflow for the synthesis and evaluation of novel compounds.

IV. Comparative Analysis with Alternatives

The performance of this compound derivatives has been shown to be competitive with or superior to existing compounds in certain contexts.

  • vs. PKC412 (Midostaurin): The FLT3 inhibitor CHMFL-FLT3-335 demonstrated a good therapeutic window in peripheral blood mononuclear cells (PBMCs) compared to PKC412, a multi-kinase inhibitor also used in AML treatment.[4] This suggests potentially lower off-target effects and better tolerability.

  • vs. Rivastigmine: N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues were found to be superior to the carbamate drug rivastigmine in inhibiting AChE, and some also showed better performance against BuChE.[2][3]

V. Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and, in some cases, selective inhibitory activity against a range of biological targets relevant to cancer, neurodegenerative disorders, and infectious diseases. The favorable physicochemical properties imparted by the bis(trifluoromethyl)phenyl moiety contribute to their potential as drug candidates. Further research into the structure-activity relationships and optimization of lead compounds based on this scaffold is warranted to translate these preclinical findings into clinical applications.

References

A Researcher's Guide to Experimental Reproducibility with n-[3,5-Bis(trifluoromethyl)phenyl]acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving n-[3,5-Bis(trifluoromethyl)phenyl]acetamide and its derivatives, focusing on the factors that influence experimental consistency and performance against alternative compounds. We present supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of your studies.

Performance Comparison of Trifluoromethylphenyl-Containing Compounds

The trifluoromethylphenyl moiety is a key pharmacophore in various enzyme inhibitors. Below, we compare the performance of two distinct classes of inhibitors containing this group: a derivative of this compound targeting steroid 5α-reductase type 1 (SRD5A1) and a set of alternative compounds targeting FMS-like tyrosine kinase 3 (FLT3).

Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition

A key derivative, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, has been identified as a potent inhibitor of SRD5A1, an enzyme implicated in androgen-related conditions. The reproducibility of its inhibitory activity in a cell-based assay is demonstrated by the reported half-maximal inhibitory concentration (IC50) with a standard deviation.

CompoundTargetCell LineIC50 (µM)Cytotoxicity (IC50, µM)Reference
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSRD5A1HaCaT1.44 ± 0.13[1][2]29.99 ± 8.69[1][2][1][2]
Dutasteride (Positive Control)SRD5A1HaCaTNot explicitly stated in the primary source, but used as a positive control.-[1]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Several compounds containing the trifluoromethylphenyl group are potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML). The following table compares the performance of one such compound, CHMFL-FLT3-335, with other established FLT3 inhibitors. Selectivity against related kinases like c-KIT is a critical factor for minimizing off-target effects.

CompoundTargetCell Proliferation GI50 (nM) (MV4-11, FLT3-ITD positive)c-KIT Inhibition (Biochemical IC50, nM)Selectivity (FLT3-ITD vs. c-KIT)Reference
CHMFL-FLT3-335FLT3-ITD22>300-fold less potent than against FLT3-ITD[3]High[3]
QuizartinibFLT3-ITD~133Moderate[4]
GilteritinibFLT3-ITD~117Moderate[4]
SorafenibFLT3-ITD590Low[4]

Experimental Protocols for Key Assays

To ensure the reproducibility of experiments, detailed and standardized protocols are essential. Below are methodologies for the key assays cited in this guide.

In Vitro SRD5A1 Inhibition Assay using Human Keratinocyte (HaCaT) Cells

This cell-based assay measures the inhibition of SRD5A1 activity by quantifying the reduction of its product, dihydrotestosterone (DHT).[1]

1. Cell Culture and Treatment:

  • Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Seed cells in 6-well plates and grow to 80-90% confluency.
  • Treat the cells with varying concentrations of the test compound (e.g., caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide) or vehicle control (DMSO) for 24 hours. Dutasteride can be used as a positive control.[1]

2. Enzymatic Reaction:

  • After the incubation period, add the substrate, testosterone (10 µM), to each well.
  • Incubate for a defined period (e.g., 4 hours) to allow for the enzymatic conversion to DHT.

3. DHT Extraction and Quantification:

  • Terminate the reaction and extract the steroids from the cell culture medium using an organic solvent like ethyl acetate.
  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent.
  • Quantify the amount of DHT produced using High-Performance Thin-Layer Chromatography (HPTLC).[1]

4. Data Analysis:

  • Calculate the percentage of SRD5A1 inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cell-Based FLT3 Kinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the proliferation of leukemia cells that are dependent on the activity of mutant FLT3.

1. Cell Culture:

  • Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Seed the cells in 96-well plates at a specified density.
  • Treat the cells with a serial dilution of the test compounds (e.g., CHMFL-FLT3-335) for a period of 72 hours.

3. Cell Proliferation Measurement:

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) which is proportional to the number of viable cells.

4. Data Analysis:

  • Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the underlying biological processes and experimental steps is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate a typical workflow for an enzyme inhibition assay and the signaling pathway of SRD5A1.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cell Culture (e.g., HaCaT) D Seed Cells in Plates A->D B Prepare Test Compounds (Serial Dilutions) E Treat Cells with Compounds B->E C Prepare Substrate (Testosterone) F Add Substrate to Initiate Reaction C->F D->E E->F G Extract Product (DHT) F->G H Quantify Product (HPTLC) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a cell-based enzyme inhibition assay.

G Testosterone Testosterone SRD5A1 Steroid 5α-Reductase Type 1 (SRD5A1) Testosterone->SRD5A1 Substrate DHT Dihydrotestosterone (DHT) SRD5A1->DHT Product AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to GeneExpression Androgen-Responsive Gene Expression AndrogenReceptor->GeneExpression Activates Inhibitor n-[3,5-Bis(trifluoromethyl)phenyl] acetamide Derivative Inhibitor->SRD5A1 Inhibits

Caption: SRD5A1 signaling pathway and point of inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide, ensuring compliance with safety protocols and regulatory standards.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, information from structurally similar chemicals provides essential safety guidance.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3][4][5]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3][4][5]

  • Dust Prevention: If handling a solid form of the compound, take care to avoid generating dust.[4]

II. Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Hazard Summary Table:

Hazard StatementGHS Classification
Causes skin irritationSkin Corrosion/Irritation (Category 2)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

III. Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. Treat all chemical waste as hazardous unless confirmed otherwise by an environmental health and safety professional.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Segregate the waste into solid and liquid forms.

    • Do not mix this waste with other incompatible waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste.

    • The container should be clearly marked with "Hazardous Waste" and the full chemical name: this compound.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container tightly closed when not in use.[1][3]

  • Disposal:

    • Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1][2][3][6]

    • It is recommended to use a licensed professional waste disposal service.[1]

    • Alternatively, the material may be suitable for destruction in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[3][4]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as dry sand, earth, or sawdust.[1] For large spills, contain the spill by bunding.[1]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Diagram: Disposal Workflow for this compound

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate Solid and Liquid Waste B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Consult Local, State, and Federal Regulations E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Alternatively, use Chemical Incinerator with Afterburner and Scrubber F->H

Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are synthesized from safety data for structurally related compounds. This information should be used as a preliminary guide and is not a substitute for a substance-specific SDS. It is imperative to obtain and review the official SDS from the manufacturer before handling this chemical.

Immediate Safety and Hazard Assessment

While detailed hazard information for this compound is pending a specific SDS, related compounds suggest potential hazards that warrant stringent safety measures. These may include risks of skin and eye irritation, and potential toxicity if ingested or inhaled. All handling should be conducted with the assumption that the compound is hazardous. One safety data sheet for a related compound indicates it is suspected of causing cancer.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashes.
Skin Chemical-Resistant GlovesDisposable nitrile gloves are often suitable for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use and dispose of them properly after handling[1][2].
Body Lab Coat or Chemical-Resistant ApronA fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended[3].
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A chemical fume hood is the primary engineering control to minimize inhalation risk[3].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation :

    • Obtain and thoroughly read the specific Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is readily available and donned correctly before entering the handling area.

    • Clear the workspace of any unnecessary items to prevent contamination and accidents.

    • Verify that a chemical fume hood is functioning correctly. All handling of the solid compound and preparation of solutions should be conducted within the fume hood[4].

  • Weighing and Transfer :

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the dispersion of dust.

    • Use appropriate, dedicated tools (e.g., spatulas, weighing paper) to handle the material.

  • Solution Preparation :

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, hazard information, and date of preparation.

  • Post-Handling :

    • After handling, thoroughly decontaminate the work area, including all surfaces and equipment.

    • Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, clearly labeled "Hazardous Waste" container[5].

    • Do not mix with incompatible waste streams.

  • Waste Labeling :

    • Label the waste container with "Hazardous Waste" and the full chemical name: "Waste: this compound".

    • If it is a mixture, list all chemical constituents and their approximate percentages.

  • Container Management :

    • Ensure the waste container is compatible with the chemical and has a secure, sealed lid.

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Disposal Method :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][6].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][6].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][6].

  • Spill Response :

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbent material into a sealed, labeled container for disposal.

    • For large spills, evacuate the area and contact emergency services. Avoid breathing dust or vapors[3][7].

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste disp1->disp2 disp3 Store Securely disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.